2-Chloroadenosine
説明
2-Chloroadenosine has been reported in Ophiocordyceps sinensis with data available.
This compound. A metabolically stable analog of adenosine which acts as an adenosine receptor agonist. The compound has a potent effect on the peripheral and central nervous system.
Structure
3D Structure
特性
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXYYZIIJIXVFW-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017134 | |
| Record name | 2-Chloroadenosinehemihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56463001 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
146-77-0, 103090-47-7, 81012-94-4 | |
| Record name | 2-Chloroadenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloroformycin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103090477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloroadenosinehemihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroadenosinehemihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.163 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chloroadenosine hemihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLOROADENOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W7ZUG45G8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 2-Chloroadenosine
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of the molecular mechanisms underlying the biological activity of 2-Chloroadenosine (2-CADO), a stable adenosine (B11128) analog. It details its interactions with adenosine receptors, subsequent signaling cascades, and alternative intracellular effects. The guide also includes detailed protocols for key experimental assays used to characterize its activity.
Introduction to this compound
This compound (6-Amino-2-chloropurine riboside) is a synthetic, metabolically stable analog of the endogenous nucleoside adenosine.[1][2] Unlike adenosine, which is rapidly metabolized by adenosine deaminase, 2-CADO's resistance to degradation makes it a valuable tool for studying adenosinergic signaling pathways both in vitro and in vivo.[3] It functions primarily as a non-selective adenosine receptor agonist, exhibiting activity at A1, A2A, and A3 receptor subtypes. This broad receptor affinity allows it to influence a wide array of physiological processes, including neuronal activity, cardiovascular function, and immune responses. Its anticonvulsive properties have been demonstrated in various animal models.
Primary Mechanism of Action: Adenosine Receptor Agonism
The principal mechanism of action of 2-CADO is the activation of G protein-coupled adenosine receptors (ARs). Its non-selective profile means it can engage multiple receptor subtypes, which are coupled to different G protein families, leading to varied downstream cellular responses.
Receptor Binding Profile and Affinity
2-CADO binds to A1, A2A, and A3 adenosine receptors with affinities in the nanomolar to low micromolar range. The A2A receptor generally shows the highest affinity for 2-CADO. The binding affinity, often expressed as the inhibition constant (Ki) or dissociation constant (Kd), quantifies the strength of the interaction between 2-CADO and the receptor.
Data Presentation: this compound Binding Affinity
| Receptor Subtype | Ligand | Ki (nM) | Kd (nM) | Species/Tissue | Reference |
| A1 | This compound | 300 | - | Not Specified | |
| A2A | This compound | 80 | - | Not Specified | |
| A3 | This compound | 1900 | - | Not Specified | |
| A1 | [3H]-2-Chloroadenosine | - | 23.5 | Rat Brain | |
| A1 | This compound | - | 10 | Human Cerebral Cortex | |
| A2 | [3H]-2-Chloroadenosine | - | 280 | Human Cerebral Cortex |
G Protein-Coupled Signaling Pathways
The activation of adenosine receptors by 2-CADO initiates distinct intracellular signaling cascades depending on the G protein to which the receptor subtype is coupled. A1 and A3 receptors predominantly couple to Gi/o proteins, while A2A and A2B receptors couple to Gs proteins.
Upon binding of 2-CADO to A1 or A3 receptors, the associated heterotrimeric Gi/o protein is activated. The Gαi/o subunit dissociates from the Gβγ dimer and proceeds to inhibit the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA). Additionally, the Gβγ subunit can directly modulate ion channels, such as activating G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.
Caption: 2-CADO signaling via Gi/o-coupled A1/A3 receptors.
Activation of A2A and A2B receptors by 2-CADO leads to the stimulation of the associated Gs protein. The activated Gαs subunit stimulates adenylyl cyclase, resulting in an increased conversion of ATP to cAMP. Elevated cAMP levels activate PKA, which then phosphorylates various downstream target proteins, modulating gene expression and cellular function. This pathway is particularly prominent in vascular smooth muscle, platelets, and certain neuronal populations.
Caption: 2-CADO signaling via Gs-coupled A2A/A2B receptors.
Alternative Mechanism: Intracellular Metabolism and Apoptosis
Beyond receptor-mediated signaling, 2-CADO can be transported into cells and undergo intracellular metabolism. A key pathway involves its phosphorylation by adenosine kinase. This action can be suppressed by the adenosine kinase inhibitor 5-iodotubercidin. Intracellularly, 2-CADO is efficiently converted into its triphosphate analog, 2-chloro-ATP.
The accumulation of 2-chloro-ATP contributes to cytotoxicity through two primary mechanisms:
-
ATP Depletion: The conversion process consumes intracellular ATP pools.
-
Inhibition of Macromolecular Synthesis: 2-chloro-ATP can interfere with processes that rely on ATP, leading to a general inhibition of DNA, RNA, and protein synthesis.
This metabolic pathway can ultimately trigger the intrinsic pathway of apoptosis, characterized by the release of cytochrome c from mitochondria and the activation of caspases. This mechanism is particularly relevant in the context of its effects on cancer cells, such as in certain types of leukemia.
Caption: Intracellular metabolism of 2-CADO leading to apoptosis.
Key Experimental Methodologies
The characterization of 2-CADO's mechanism of action relies on several key experimental techniques.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd or Ki) of 2-CADO for its target receptors. It involves competing a radiolabeled ligand with unlabeled 2-CADO for binding to receptors in a cell membrane preparation.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation:
-
Culture cells stably expressing the adenosine receptor of interest (e.g., HEK-293 or CHO cells).
-
Harvest cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in a fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Reaction:
-
In assay tubes, add a fixed amount of membrane preparation (e.g., 20-25 µg protein/tube).
-
Add a fixed concentration of a suitable radioligand (e.g., [3H]R-PIA for A1, [3H]CGS21680 for A2A).
-
Add increasing concentrations of unlabeled 2-CADO (the competitor).
-
For non-specific binding control tubes, add a high concentration of a non-radiolabeled agonist or antagonist (e.g., 10 µM NECA).
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Termination and Detection:
-
Rapidly terminate the binding reaction by filtration through glass fiber filters (e.g., Brandel GF/B) using a cell harvester.
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of 2-CADO.
-
Use non-linear regression analysis to fit the competition curve and determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Caption: Workflow for a competitive radioligand binding assay.
cAMP Accumulation Assay
This functional assay measures the ability of 2-CADO to modulate the activity of adenylyl cyclase and alter intracellular cAMP levels. It is used to confirm whether 2-CADO acts as an agonist or antagonist at Gs- or Gi/o-coupled receptors.
Experimental Protocol: cAMP Accumulation Assay
-
Cell Preparation:
-
Seed cells expressing the target receptor into a multi-well plate (e.g., 96- or 384-well) and culture overnight.
-
On the day of the experiment, wash the cells with a stimulation buffer (e.g., DMEM or HBSS containing a phosphodiesterase inhibitor like IBMX or rolipram (B1679513) to prevent cAMP degradation).
-
-
Compound Treatment:
-
For Gs-coupled receptors: Add increasing concentrations of 2-CADO to the cells and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
For Gi/o-coupled receptors: Pre-stimulate the cells with an adenylyl cyclase activator like forskolin (B1673556) to induce a baseline level of cAMP. Then, add increasing concentrations of 2-CADO to measure the inhibition of this forskolin-stimulated cAMP production.
-
-
Cell Lysis:
-
Remove the stimulation buffer and add a lysis buffer to release the intracellular cAMP. Incubate for 5-10 minutes to ensure complete lysis.
-
-
cAMP Detection:
-
Transfer the cell lysate to an assay plate.
-
Detect cAMP levels using a competitive immunoassay format, such as HTRF, AlphaScreen, or ELISA. These methods typically involve a labeled cAMP tracer that competes with the cAMP from the sample for binding to a specific anti-cAMP antibody.
-
The signal generated is inversely proportional to the amount of cAMP in the cell lysate.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Interpolate the cAMP concentrations in the samples from the standard curve.
-
Plot the cAMP concentration against the log concentration of 2-CADO and fit the data using a sigmoidal dose-response curve to determine the EC50 (for stimulation) or IC50 (for inhibition).
-
Caption: General workflow for a cell-based cAMP accumulation assay.
Electrophysiological Recording
Techniques like patch-clamp recording are used to measure the effects of 2-CADO on ion channel activity, membrane potential, and neuronal firing rates. This is crucial for understanding its effects on the central and peripheral nervous systems.
Experimental Protocol: Perforated Patch-Clamp Recording
-
Slice Preparation:
-
Prepare acute brain slices (e.g., hippocampal slices, 350-400 µm thick) from an animal model and maintain them in oxygenated artificial cerebrospinal fluid (aCSF).
-
-
Recording Setup:
-
Transfer a slice to a recording chamber on a microscope stage, continuously superfused with warmed, oxygenated aCSF.
-
Prepare a glass micropipette (recording electrode) with a tip resistance of 3-6 MΩ.
-
Fill the pipette with an internal solution containing an antibiotic pore-forming agent like gramicidin (B1672133) or amphotericin B. This allows for electrical access to the cell while preserving the intracellular chloride concentration and other small molecules.
-
-
Recording Procedure:
-
Under visual guidance, approach a neuron in the slice with the micropipette and form a high-resistance (>1 GΩ) seal (a "giga-seal") with the cell membrane.
-
Monitor the formation of pores by the antibiotic, which is observed as a decrease in series resistance over 15-45 minutes.
-
Once a stable recording is achieved, record baseline electrical activity (e.g., membrane potential, postsynaptic currents) in either current-clamp or voltage-clamp mode.
-
-
Drug Application:
-
Apply 2-CADO to the slice by adding it to the superfusing aCSF at a known concentration.
-
Record the changes in the neuron's electrical properties in response to the drug application. For example, activation of A1 receptors by 2-CADO is expected to cause hyperpolarization and an increase in membrane conductance due to the opening of GIRK channels.
-
-
Data Analysis:
-
Analyze the recorded traces to quantify changes in resting membrane potential, input resistance, firing frequency, and the amplitude and frequency of synaptic events.
-
Compare the pre-drug baseline activity with the activity during and after drug application.
-
References
2-Chloroadenosine: An In-depth Technical Guide to its Adenosine Receptor Agonist Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloroadenosine is a synthetic, metabolically stable analog of the endogenous nucleoside adenosine (B11128). It functions as a non-selective agonist at all four subtypes of adenosine receptors: A₁, A₂A, A₂B, and A₃. This guide provides a comprehensive technical overview of the receptor binding affinity, functional potency, and signaling pathways associated with this compound. Detailed experimental protocols for key assays and visualizations of signaling cascades are included to facilitate further research and drug development efforts.
Core Concepts: Adenosine Receptors and this compound
Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in a myriad of physiological processes, including cardiovascular function, neurotransmission, inflammation, and immune responses. The four subtypes are distinguished by their tissue distribution, signaling mechanisms, and ligand affinities.
-
A₁ and A₃ Receptors: Typically couple to Gᵢ/₀ proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of various ion channels.
-
A₂A and A₂B Receptors: Primarily couple to Gₛ proteins, resulting in the stimulation of adenylyl cyclase and an increase in intracellular cAMP. The A₂B and A₃ receptors have also been shown to couple to G₀ proteins, activating the phospholipase C (PLC) pathway.
This compound's stability against enzymatic degradation by adenosine deaminase makes it a valuable tool for studying adenosinergic signaling in vitro and in vivo.
Quantitative Agonist Profile of this compound
The following tables summarize the binding affinity (Kᵢ) and functional potency (EC₅₀) of this compound at human adenosine receptor subtypes.
Table 1: Binding Affinity (Kᵢ) of this compound at Human Adenosine Receptors
| Receptor Subtype | Kᵢ (nM) | Reference(s) |
| A₁ | 300 | [1][2][3] |
| A₂A | 80 | [1] |
| A₂B | 12000 ± 4200 | |
| A₃ | 1900 |
Note: Kᵢ values can vary depending on the experimental conditions, such as the radioligand and tissue/cell preparation used.
Table 2: Functional Potency (EC₅₀) of this compound at Human Adenosine Receptors
| Receptor Subtype | Assay Type | Cell Line | EC₅₀ (nM) | Reference(s) |
| A₁ | Intracellular pH decrease | Human Prostatic Stromal Cells | 124 ± 12 | |
| A₂A | cAMP Accumulation | HEK293 | ~1000 | |
| A₂B | Extracellular Acidification | HEK-293 | 890 ± 300 | |
| A₃ | Apoptosis Induction | Rheumatoid Fibroblasts | >50,000 |
Note: EC₅₀ values are highly dependent on the specific functional assay and cell system employed. The data presented here are from various sources and may not be directly comparable.
Signaling Pathways Activated by this compound
This compound elicits cellular responses through the activation of distinct G protein-mediated signaling cascades.
A₁ and A₃ Receptor Signaling (Gᵢ-Coupled)
Activation of A₁ and A₃ receptors by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This pathway plays a role in neuronal inhibition and anti-inflammatory effects.
A₂A and A₂B Receptor Signaling (Gₛ-Coupled)
Binding of this compound to A₂A and A₂B receptors activates adenylyl cyclase, leading to an increase in intracellular cAMP. This pathway is involved in processes such as vasodilation and immune modulation.
A₂B and A₃ Receptor Signaling (G₀-Coupled)
In addition to their primary coupling, A₂B and A₃ receptors can also couple to G₀ proteins, activating phospholipase C (PLC) and leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of Protein Kinase C (PKC).
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the agonist profile of this compound.
Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Kᵢ) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific adenosine receptor subtype.
References
A Deep Dive into the Comparative Chemical Stability of 2-Chloroadenosine and Adenosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the chemical stability of 2-Chloroadenosine versus its parent nucleoside, adenosine (B11128). Understanding the stability of these compounds is paramount for their application in research and therapeutic development, as it directly impacts their storage, handling, and in vivo efficacy. This document outlines key differences in their susceptibility to enzymatic degradation, acid-catalyzed hydrolysis, and thermal stress, supported by quantitative data and detailed experimental protocols.
Executive Summary
Adenosine, a ubiquitous purine (B94841) nucleoside, plays a crucial role in various physiological processes but is hampered by its rapid in vivo metabolism. This compound, a synthetic analog, was developed to overcome this limitation. The substitution of a chlorine atom at the 2-position of the adenine (B156593) ring significantly enhances its chemical stability, particularly against enzymatic degradation by adenosine deaminase and acid-catalyzed hydrolysis. This increased stability prolongs its biological half-life, making it a more robust tool for pharmacological studies and a potential therapeutic agent. This guide will delve into the specifics of this enhanced stability, providing researchers with the necessary data and methodologies to effectively utilize these compounds.
Enzymatic Degradation: Resistance to Adenosine Deaminase
A primary route of adenosine metabolism is its deamination to inosine (B1671953) by the enzyme adenosine deaminase (ADA). This rapid conversion severely limits the in vivo half-life of adenosine. This compound, however, is a poor substrate for ADA, rendering it significantly more resistant to this enzymatic degradation.
Quantitative Data: Enzymatic Stability
| Compound | Enzyme | Kinetic Parameter | Value | Reference |
| Adenosine | Adenosine Deaminase (ADA) | Km | 25 - 50 µM | [Various sources] |
| Vmax | Substrate-dependent | [Various sources] | ||
| Half-life in blood | < 10 seconds | [Various sources] | ||
| This compound | Adenosine Deaminase (ADA) | Km | Not readily deaminated | [Various sources] |
| Vmax | Not readily deaminated | [Various sources] | ||
| Half-life in plasma (human) | ~6.7 hours (β-half-life) | [1] |
Experimental Protocol: Adenosine Deaminase Activity Assay
This protocol outlines a common method to assess the rate of deamination of adenosine or its analogs by ADA.
Objective: To determine the kinetic parameters (Km and Vmax) of adenosine deaminase with a given substrate.
Principle: The deamination of adenosine to inosine results in a decrease in absorbance at 265 nm. The initial rate of this absorbance change is proportional to the enzyme activity.
Materials:
-
Adenosine Deaminase (from calf spleen)
-
Adenosine or this compound stock solution
-
50 mM Sodium Phosphate (B84403) buffer, pH 7.5
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of substrate solutions (adenosine or this compound) of varying concentrations in 50 mM sodium phosphate buffer, pH 7.5.
-
Equilibrate the spectrophotometer to 25°C and set the wavelength to 265 nm.
-
To a quartz cuvette, add 1 mL of the substrate solution.
-
Initiate the reaction by adding a small, fixed amount of adenosine deaminase solution to the cuvette.
-
Immediately start recording the absorbance at 265 nm for a set period (e.g., 3-5 minutes), ensuring the reaction is in the initial linear phase.
-
Calculate the initial velocity (V0) from the slope of the absorbance versus time plot, using the molar extinction coefficient difference between adenosine and inosine at 265 nm.
-
Repeat steps 3-6 for each substrate concentration.
-
Plot the initial velocities (V0) against the substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Experimental Workflow: Enzymatic Degradation Assay
Acid-Catalyzed Hydrolysis: Stability of the Glycosidic Bond
The N-glycosidic bond linking the purine base to the ribose sugar is susceptible to cleavage under acidic conditions. The presence of the electron-withdrawing chlorine atom at the 2-position of the adenine ring in this compound stabilizes this bond, making it significantly more resistant to acid hydrolysis compared to adenosine.
Quantitative Data: Acid Hydrolysis Stability
The following data is derived from a study by Abdel-Hamid et al., who investigated the hydrolysis of these nucleosides over a range of pH values and temperatures. The hydrolysis was found to follow pseudo-first-order kinetics.
Table 2.1: Rate Constants (k) for Hydrolysis at 80°C
| pH | Adenosine (k x 10-3 min-1) | This compound (k x 10-3 min-1) |
| 2.0 | 11.5 | 1.8 |
| 3.0 | 1.2 | 0.2 |
Table 2.2: Half-lives (t1/2) for Hydrolysis at 80°C
| pH | Adenosine (hours) | This compound (hours) |
| 2.0 | 1.0 | 6.4 |
| 3.0 | 9.6 | 57.8 |
Experimental Protocol: Acid Hydrolysis Stability Study
This protocol is based on the methodology described by Abdel-Hamid et al.
Objective: To determine the rate constant and half-life of nucleoside hydrolysis under acidic conditions.
Materials:
-
Adenosine or this compound
-
Hydrochloric acid solutions of varying pH (e.g., pH 2.0, 3.0)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase: e.g., Methanol (B129727)/Water mixture
-
Thermostatically controlled water bath
Procedure:
-
Prepare stock solutions of the nucleosides in deionized water.
-
Prepare acidic solutions (e.g., using HCl) to the desired pH values.
-
In a series of sealed vials, mix the nucleoside stock solution with the acidic solution to achieve the final desired concentration and pH.
-
Place the vials in a thermostatically controlled water bath set to the desired temperature (e.g., 80°C).
-
At regular time intervals, withdraw an aliquot from each vial and immediately cool it on ice to stop the reaction.
-
Analyze the samples by HPLC to determine the concentration of the remaining nucleoside. The separation can be achieved on a C18 column with a suitable mobile phase (e.g., 20% methanol in water) and UV detection at 260 nm.
-
The hydrolysis products (adenine or 2-chloroadenine) can also be monitored.
-
Plot the natural logarithm of the nucleoside concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
Logical Relationship: Factors Affecting Hydrolysis
Thermal Stability
General Observations on Thermal Stability
-
Purine nucleosides are generally less stable than pyrimidine (B1678525) nucleosides at high temperatures.
-
The glycosidic bond is typically the most labile site for thermal degradation.
-
Decomposition can lead to the formation of the free purine base and degradation products of the ribose sugar.
-
Studies on adenosine phosphates have shown that they degrade rapidly at temperatures above 50-60°C.
Further research is required to fully quantify the comparative thermal degradation kinetics of adenosine and this compound.
Signaling Pathways
Both adenosine and this compound exert their biological effects primarily through the activation of four subtypes of adenosine receptors (A1, A2A, A2B, and A3), which are G-protein coupled receptors (GPCRs). The downstream signaling cascades are dependent on the receptor subtype and the type of G-protein they couple to.
Adenosine Receptor Signaling
Conclusion
This compound exhibits significantly enhanced chemical stability compared to adenosine. Its resistance to enzymatic degradation by adenosine deaminase and increased stability against acid-catalyzed hydrolysis make it a more reliable and potent tool for in vitro and in vivo research. This superior stability profile is a critical consideration for drug development professionals exploring adenosine receptor agonists for therapeutic applications. The data and protocols presented in this guide provide a foundational understanding for researchers working with these important nucleosides.
References
The Genesis and Biological Impact of 2-Chloroadenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloroadenosine (2-CADO) is a synthetic analog of the endogenous nucleoside adenosine (B11128). Its metabolic stability, a consequence of the chlorine substitution at the 2-position of the purine (B94841) ring, has made it a valuable tool in pharmacology and physiology. As a non-selective agonist for adenosine receptors, this compound has been instrumental in elucidating the diverse roles of adenosinergic signaling in various physiological and pathological processes, including neurotransmission, inflammation, and cardiovascular function. This technical guide provides a comprehensive overview of the discovery, synthesis, and multifaceted biological activities of this compound, with a focus on its receptor-mediated signaling pathways and intracellular effects. Detailed experimental protocols for its synthesis and quantitative data on its biological activity are presented to facilitate further research and development.
Discovery and Historical Context
The precise first synthesis of this compound is not prominently documented in a single seminal publication but emerged from the broader exploration of purine chemistry in the mid-20th century. The systematic modification of the adenosine molecule was driven by the desire to create analogs with altered metabolic stability and receptor selectivity. The introduction of a chlorine atom at the 2-position of the adenine (B156593) ring was a key strategy to render the molecule resistant to deamination by adenosine deaminase (ADA), the primary enzyme responsible for the rapid degradation of adenosine in vivo. This enhanced stability allowed for more sustained biological effects, making this compound a powerful research tool to study the physiological roles of adenosine. Early work by medicinal chemists, such as John A. Montgomery and others, on various halogenated purine nucleosides laid the groundwork for the synthesis and characterization of compounds like this compound. Its utility as a stable adenosine receptor agonist became apparent in subsequent pharmacological studies, solidifying its role in adenosine research.
Chemical Synthesis of this compound
The chemical synthesis of this compound has been approached through various routes, often starting from commercially available purine or carbohydrate precursors. A common strategy involves the condensation of a protected ribose derivative with a 2,6-dichloropurine (B15474), followed by selective amination at the 6-position.
General Synthetic Scheme
A representative synthesis of this compound is outlined below. This multi-step process typically involves:
-
Protection of Ribose: The hydroxyl groups of D-ribose are protected, commonly by acetylation, to prevent unwanted side reactions.
-
Glycosylation: The protected ribose is coupled with 2,6-dichloropurine to form the nucleoside bond.
-
Selective Amination: The more reactive chloro group at the 6-position of the purine ring is selectively replaced with an amino group.
-
Deprotection: The protecting groups on the ribose moiety are removed to yield the final product, this compound.
Experimental Protocol: Synthesis from 2,6-Dichloropurine and Tetraacetylribose
This protocol is a generalized representation based on common synthetic methodologies.
Step 1: Condensation of 2,6-Dichloropurine with 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose
-
Materials: 2,6-Dichloropurine, 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose, Hexamethyldisilazane (HMDS), Ammonium (B1175870) sulfate, Dry acetonitrile (B52724).
-
Procedure:
-
A suspension of 2,6-dichloropurine in dry acetonitrile is treated with HMDS and a catalytic amount of ammonium sulfate.
-
The mixture is heated to reflux until a clear solution is obtained, indicating the formation of the silylated purine.
-
The solvent is removed under reduced pressure.
-
The silylated purine is redissolved in dry acetonitrile, and 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose is added.
-
A Lewis acid catalyst (e.g., SnCl₄) is added dropwise at 0°C.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to give the crude protected nucleoside, 2,6-dichloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
-
Step 2: Ammonolysis of 2,6-dichloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine
-
Materials: Protected dichloropurine nucleoside from Step 1, Methanolic ammonia (B1221849).
-
Procedure:
-
The purified product from Step 1 is dissolved in a saturated solution of ammonia in methanol.
-
The reaction vessel is sealed and stirred at room temperature for an extended period (typically 24-48 hours).
-
The solvent is evaporated under reduced pressure.
-
The residue is purified by recrystallization or column chromatography to yield this compound.
-
Biological Activity and Receptor-Mediated Signaling
This compound exerts its biological effects primarily by acting as an agonist at all four subtypes of adenosine receptors: A₁, A₂ₐ, A₂ₑ, and A₃. These are G protein-coupled receptors (GPCRs) that, upon activation, trigger distinct intracellular signaling cascades.
Quantitative Data: Receptor Binding Affinities
The affinity of this compound for the different adenosine receptor subtypes has been determined through radioligand binding assays. The equilibrium dissociation constants (Kᵢ) are summarized in the table below.
| Receptor Subtype | Kᵢ (nM) |
| A₁ | 300[1] |
| A₂ₐ | 80[1] |
| A₃ | 1900[1] |
Note: These values are representative and can vary depending on the experimental conditions and tissue/cell type used.
Signaling Pathways
Activation of the A₁ receptor, which couples to Gᵢ/Gₒ proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This, in turn, reduces the activity of protein kinase A (PKA). Additionally, A₁ receptor activation can stimulate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[2][3] Downstream effectors also include the activation of certain potassium channels and inhibition of N-, P-, and Q-type calcium channels.[2] The mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, can also be modulated by A₁ receptor signaling.[4]
A₁ Adenosine Receptor Signaling Pathway
The A₂ₐ receptor is coupled to Gₛ proteins. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of PKA. PKA can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), which modulates gene expression.
A₂ₐ Adenosine Receptor Signaling Pathway
Similar to the A₁ receptor, the A₃ receptor primarily couples to Gᵢ proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[5] However, it can also couple to Gᵩ proteins, activating the PLC pathway and subsequent calcium mobilization and PKC activation.[6][7] The A₃ receptor has also been shown to activate the PI3K/Akt and MAPK/ERK signaling pathways, which are involved in cell survival and proliferation.[6][7]
A₃ Adenosine Receptor Signaling Pathway
Intracellular, Receptor-Independent Effects
Beyond its interaction with cell surface receptors, this compound can be transported into cells via nucleoside transporters. Once inside, it can be phosphorylated by adenosine kinase to its triphosphate form, 2-chloro-ATP. This metabolite can exert biological effects independently of adenosine receptors. For instance, 2-chloro-ATP has been shown to inhibit enzymes involved in energy metabolism and nucleic acid synthesis, such as phosphofructokinase, and can be incorporated into RNA, leading to chain termination. These intracellular actions can contribute to the cytotoxic and apoptotic effects of this compound observed in some cell types, particularly at higher concentrations.
Intracellular Fate and Actions of this compound
Experimental Workflows
Workflow for Synthesis and Purification
The general workflow for the chemical synthesis and purification of this compound involves a series of sequential steps, each requiring careful monitoring and purification to ensure the desired product is obtained with high purity.
References
- 1. Frederick Sanger - Wikipedia, la enciclopedia libre [es.wikipedia.org]
- 2. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 3. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A1 receptors link to smooth muscle contraction via CYP4a, PKC-α, and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
2-Chloroadenosine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroadenosine (2-CADO) is a synthetic analog of the endogenous nucleoside adenosine (B11128).[1][2][3][4][5] It is characterized by the presence of a chlorine atom at the 2-position of the purine (B94841) ring, which confers metabolic stability by rendering it resistant to deamination by adenosine deaminase (ADA). This stability makes this compound a valuable tool in pharmacological research to study the effects of adenosine receptor activation. It acts as a non-selective agonist for adenosine receptors, with varying affinities for the A1, A2A, and A3 subtypes. Beyond its action on cell surface receptors, this compound can be transported into cells and undergo intracellular metabolism, leading to effects independent of receptor signaling, such as the induction of apoptosis. This guide provides a detailed overview of the chemical properties, structure, and key biological signaling pathways of this compound.
Chemical Structure and Properties
This compound is a purine nucleoside composed of a 2-chloroadenine (B193299) base attached to a ribose sugar moiety.
Structure:
-
Systematic Name (IUPAC): (2R,3R,4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
-
Chemical Formula: C₁₀H₁₂ClN₅O₄
-
Canonical SMILES: C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N
-
InChI Key: BIXYYZIIJIXVFW-UUOKFMHZSA-N
The structure consists of a planar purine ring system linked via a β-N9-glycosidic bond to the C1' position of the ribofuranose sugar. The chlorine atom at the C2 position of the purine ring is a key feature that distinguishes it from adenosine.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Weight | 301.69 g/mol | |
| Appearance | White to off-white solid/crystalline powder | |
| Melting Point | 133-136 °C (decomposes) | |
| 160 °C (decomposes) (hemihydrate) | ||
| 162 °C | ||
| Boiling Point | 591.8 °C at 760 mmHg (predicted) | |
| Density | 2.19 g/cm³ (predicted) |
Solubility
This compound exhibits varying solubility in different solvents.
| Solvent | Solubility | Source(s) |
| Water | 25 mM | |
| Soluble | ||
| DMSO | 100 mM | |
| 2.5 mg/mL | ||
| Methanol | Slightly soluble (with heating and sonication) | |
| Ethanol (B145695) | 0.25 mg/mL | |
| DMF | 2 mg/mL | |
| DMSO:PBS (pH 7.2) (1:10) | 0.1 mg/mL |
Biological Activity and Signaling Pathways
This compound exerts its biological effects through two primary mechanisms: activation of cell-surface adenosine receptors and intracellular metabolic pathways following transport into the cell.
Adenosine Receptor Agonism
This compound is a non-selective agonist of adenosine receptors, which are a class of G protein-coupled receptors (GPCRs). It binds to A1, A2A, and A3 receptors with different affinities, initiating downstream signaling cascades.
| Receptor Subtype | Ki (nM) | Source(s) |
| A1 | 300 | |
| A2A | 80 | |
| A3 | 1900 |
The activation of these receptors leads to various cellular responses. For instance, A1 receptor activation typically inhibits adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels, while A2A receptor activation stimulates adenylyl cyclase, leading to an increase in cAMP.
Caption: Adenosine Receptor Signaling Pathway of this compound.
Intracellular Signaling and Apoptosis
This compound can be transported into cells via nucleoside transporters, such as the human equilibrative nucleoside transporter (hENT). Once inside the cell, it can be phosphorylated by adenosine kinase. The resulting phosphorylated this compound metabolites can induce apoptosis through the activation of a caspase-dependent pathway. This mechanism of action is independent of cell surface adenosine receptor signaling.
Caption: Intracellular Apoptosis Pathway of this compound.
Experimental Protocols
The following are generalized protocols for key experiments related to the characterization of this compound. These should be adapted and optimized for specific experimental conditions.
Determination of Melting Point (Capillary Method)
This protocol describes a standard method for determining the melting point of a solid compound.
Materials:
-
This compound powder
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Mortar and pestle (optional, for fine powder)
-
Spatula
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a depth of 2-3 mm.
-
Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping the tube through a long glass tube.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Reduce the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
-
The melting point is reported as the range between these two temperatures.
Determination of Aqueous Solubility (Shake-Flask Method)
This is a standard method for determining the solubility of a compound in an aqueous buffer.
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Small glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical balance
-
Spectrophotometer or HPLC system for concentration measurement
Procedure:
-
Add an excess amount of this compound to a series of vials containing a known volume of PBS (e.g., 1 mL). The excess solid should be visible.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with PBS to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC with a standard curve).
-
Calculate the original concentration in the supernatant to determine the solubility.
Radioligand Binding Assay for Adenosine Receptor Affinity (Ki)
This protocol outlines a competitive binding assay to determine the affinity (Ki) of this compound for a specific adenosine receptor subtype.
Materials:
-
Cell membranes expressing the target adenosine receptor (e.g., A1, A2A, or A3)
-
A suitable radioligand for the target receptor (e.g., [³H]-CGS 21680 for A2A)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding inhibitor (e.g., a high concentration of a known agonist or antagonist)
-
96-well plates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Cell membrane preparation
-
Assay buffer
-
Radioligand at a concentration near its Kd
-
Varying concentrations of this compound or buffer (for total binding) or the non-specific inhibitor (for non-specific binding).
-
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Measurement of Intracellular cAMP Accumulation
This protocol describes a method to measure changes in intracellular cAMP levels in response to this compound, typically in cells expressing adenosine receptors.
Materials:
-
Cultured cells expressing the adenosine receptor of interest
-
This compound
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA or fluorescence-based)
-
Plate reader
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Pre-treat the cells with a phosphodiesterase inhibitor for a short period to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of this compound for a defined time (e.g., 15-30 minutes) at 37°C. Include appropriate controls (e.g., vehicle, known agonist).
-
Terminate the stimulation and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the cAMP concentration in the cell lysates using the assay kit and a plate reader.
-
Normalize the cAMP levels to the protein concentration in each sample.
-
Plot the cAMP concentration as a function of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Assessment of Apoptosis by DNA Fragmentation Assay
This protocol describes the detection of apoptosis by visualizing the characteristic DNA laddering pattern.
Materials:
-
Cultured cells
-
This compound
-
Cell lysis buffer (containing a non-ionic detergent)
-
RNase A
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol and sodium acetate (B1210297)
-
Electrophoresis buffer (e.g., TBE)
-
DNA loading dye
-
DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)
-
Agarose gel electrophoresis system and UV transilluminator
Procedure:
-
Treat cells with this compound (typically in the µM range) for a specified duration (e.g., 24-72 hours) to induce apoptosis. Include an untreated control.
-
Harvest both adherent and floating cells and wash with PBS.
-
Resuspend the cell pellet in lysis buffer and incubate on ice.
-
Centrifuge the lysate to pellet high molecular weight DNA and cellular debris.
-
Treat the supernatant with RNase A to digest RNA, followed by Proteinase K to digest proteins.
-
Extract the DNA using phenol:chloroform:isoamyl alcohol.
-
Precipitate the DNA from the aqueous phase with sodium acetate and cold ethanol.
-
Wash the DNA pellet with 70% ethanol and air dry.
-
Resuspend the DNA in a small volume of TE buffer.
-
Add DNA loading dye to the samples and load them onto an agarose gel (typically 1.5-2%).
-
Run the gel electrophoresis until the dye front has migrated an adequate distance.
-
Stain the gel with a DNA stain and visualize the DNA under UV light.
-
Apoptosis is indicated by a characteristic "ladder" pattern of DNA fragments in multiples of ~180-200 base pairs.
Conclusion
This compound is a versatile pharmacological tool with well-defined chemical properties and a dual mechanism of action involving both cell surface receptor activation and intracellular pathways. Its metabolic stability makes it a reliable agent for studying adenosine-mediated signaling in various physiological and pathological contexts. This guide provides a foundational understanding of its chemical nature, biological activities, and the experimental methodologies used to characterize it, serving as a valuable resource for researchers in pharmacology and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 3. Radioligand binding assays at human and rat A1 adenosine receptors [bio-protocol.org]
- 4. davjalandhar.com [davjalandhar.com]
- 5. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
In Vivo Metabolic Stability of 2-Chloroadenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloroadenosine (2-CADO) is a synthetic adenosine (B11128) analog recognized for its enhanced metabolic stability compared to endogenous adenosine, making it a valuable tool in pharmacological research. This technical guide provides an in-depth overview of the in vivo metabolic stability of this compound, drawing comparisons with its close analog, 2-chloro-2'-deoxyadenosine (cladribine). The document details its pharmacokinetic profile, metabolic pathways, and analytical methodologies for its quantification in biological matrices. Furthermore, it elucidates the key signaling cascades activated by this compound through its interaction with adenosine receptors. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and neuroscience.
Introduction
This compound is a non-selective agonist for A1, A2A, and A3 adenosine receptors, demonstrating a range of physiological effects, including anticonvulsive and anti-inflammatory properties.[1][2][3] Its resistance to deamination by adenosine deaminase (ADA) confers a significantly longer biological half-life than adenosine, allowing for more sustained receptor activation in vivo.[2][4] Understanding the metabolic fate and pharmacokinetic properties of this compound is crucial for the design and interpretation of preclinical and clinical studies. This guide synthesizes available data on its metabolic stability, providing a clear and structured resource for the scientific community.
Pharmacokinetic Profile
The in vivo disposition of this compound and its deoxyadenosine (B7792050) analog, cladribine (B1669150), has been characterized in various preclinical and clinical settings. The key pharmacokinetic parameters are summarized in the tables below.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Species | Administration Route | Reference |
| EC50,u (A2a receptor-mediated blood pressure reduction) | 61 ng/mL (202 nM) | Rat | Intravenous | [5] |
| EC50,u (A1 receptor-mediated heart rate reduction) | 41 ng/mL (136 nM) | Rat | Intravenous | [5] |
Table 2: Pharmacokinetic Parameters of Cladribine (2-chloro-2'-deoxyadenosine) in Humans
| Parameter | Value | Administration Route | Reference |
| Terminal Half-life | 5.7 - 19.7 hours | Intravenous/Oral | [6] |
| Apparent Volume of Distribution | 480 - 490 L | Oral | [7][8] |
| Oral Bioavailability | ~40% | Oral | [7][8] |
| Plasma Protein Binding | 20% | N/A | [7][9] |
| Renal Clearance | 22.2 L/h | N/A | [5] |
| Non-renal Clearance | 23.4 L/h | N/A | [5] |
Metabolic Pathways
The metabolic stability of this compound is primarily attributed to its resistance to adenosine deaminase.[2][4] The main route of metabolism for this compound and its analog cladribine is intracellular phosphorylation to their respective monophosphate, diphosphate, and triphosphate forms.
Phosphorylation
Upon cellular uptake via nucleoside transporters, this compound is phosphorylated by adenosine kinase to 2-chloro-adenosine monophosphate (2-Cl-AMP), which is subsequently converted to the di- and triphosphate forms.[10][11] This intracellular activation is a key determinant of its biological activity and cytotoxicity in certain cell types.[10]
In contrast, cladribine is a prodrug that is phosphorylated to its active triphosphate form (2-Cd-ATP) by deoxycytidine kinase (DCK) and mitochondrial deoxyguanosine kinase.[9][12] The accumulation of the triphosphate metabolites within cells is a critical step in their therapeutic mechanism of action, particularly in lymphocytes.[9][12]
Figure 1: Intracellular phosphorylation of this compound.
Degradation
The major metabolite of cladribine found in plasma is 2-chloroadenine (B193299) .[6][13] Studies have shown that this compound is stable at neutral and basic pH but undergoes hydrolysis to 2-chloroadenine under acidic conditions.[1][4] This suggests that the formation of 2-chloroadenine is a likely degradation pathway for this compound in vivo, particularly in acidic microenvironments.
Figure 2: Hydrolytic degradation of this compound.
Adenosine Receptor Signaling Pathways
This compound exerts its physiological effects by activating adenosine receptors. The downstream signaling cascades vary depending on the receptor subtype.
A1 Adenosine Receptor Signaling
Activation of the A1 receptor, which is coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][13] This pathway also involves the activation of potassium channels and inhibition of calcium channels.[12]
Figure 3: A1 Adenosine Receptor Signaling Pathway.
A2A Adenosine Receptor Signaling
The A2A receptor is coupled to Gs proteins, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA).[6][14]
Figure 4: A2A Adenosine Receptor Signaling Pathway.
A3 Adenosine Receptor Signaling
Similar to the A1 receptor, the A3 receptor is coupled to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[6][13] It can also activate phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[15]
Figure 5: A3 Adenosine Receptor Signaling Pathways.
Experimental Protocols
Accurate quantification of this compound and its metabolites in biological samples is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the preferred analytical method.
Sample Preparation and Extraction
A solid-phase extraction (SPE) method is commonly used for the cleanup and concentration of this compound and its metabolites from plasma and urine.[10]
-
Protocol:
-
To 1 mL of plasma or diluted urine, add an internal standard (e.g., guaneran).
-
Mix with 1 mL of phosphate (B84403) buffer (10 mM, pH 6.5).
-
Apply the mixture to a C8 SPE cartridge, pre-conditioned with acetonitrile (B52724) and phosphate buffer.
-
Wash the cartridge with 1% acetonitrile in phosphate buffer, followed by a wash with hexane/dichloromethane (50/50).
-
Elute the analytes with 5% methanol (B129727) in ethyl acetate.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC-MS/MS analysis.
-
HPLC-MS/MS Analysis
A reversed-phase HPLC method with tandem mass spectrometry detection provides high sensitivity and selectivity for the quantification of this compound.
-
Chromatographic Conditions:
-
Column: C18 or C8 reversed-phase column (e.g., 4.6 mm x 75 mm, 3.5 µm).[3][10]
-
Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 2 mM ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile).[3][10]
-
Flow Rate: Typically 0.5 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Injection Volume: 5 µL.[3]
-
-
Mass Spectrometry Conditions:
Figure 6: General workflow for the analysis of this compound.
Conclusion
This compound exhibits enhanced metabolic stability in vivo compared to adenosine, primarily due to its resistance to adenosine deaminase. Its main metabolic fate involves intracellular phosphorylation to active triphosphate metabolites, a process initiated by adenosine kinase. The primary degradation product identified for its analog, cladribine, is 2-chloroadenine, which is also a likely metabolite of this compound. As a potent agonist of adenosine receptors, this compound activates well-defined signaling pathways that mediate its diverse physiological effects. The analytical methods outlined in this guide provide a robust framework for the quantitative assessment of this compound and its metabolites in biological systems. This comprehensive technical guide serves as a valuable resource for researchers and professionals working with this important pharmacological tool.
References
- 1. Metabolism and cytotoxic effects of 2-chloroadenine, the major catabolite of 2-chloro-2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Non-selective Adenosine | Tocris Bioscience [tocris.com]
- 3. Quantitative analysis of adenosine using Liquid Chromatography/Atmospheric Pressure Chemical Ionization - tandem Mass Spectrometry (LC/APCI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic-haemodynamic relationships of this compound at adenosine A1 and A2a receptors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The A2A-adenosine receptor: a GPCR with unique features? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of 2-chloro-2'-deoxyadenosine in human blood plasma and urine by high-performance liquid chromatography using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adenosine- and 2-chloro-adenosine-induced cytopathic effects on myoblastic cells and myotubes: involvement of different intracellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
2-Chloroadenosine as a non-selective adenosine agonist
An In-depth Technical Guide to 2-Chloroadenosine as a Non-selective Adenosine (B11128) Agonist
Introduction
This compound (2-CADO) is a synthetic, metabolically stable analog of the endogenous nucleoside adenosine.[1][2] It functions as a non-selective agonist for all four subtypes of adenosine receptors (A1, A2A, A2B, and A3), making it a valuable tool in pharmacological research.[1][2][3] Unlike adenosine, which is rapidly metabolized, the stability of this compound allows for more prolonged and reliable experimental observations in both in vitro and in vivo systems.[2] This guide provides a comprehensive overview of its receptor pharmacology, downstream signaling effects, and detailed protocols for its characterization, aimed at researchers, scientists, and drug development professionals.
Pharmacology and Data Presentation
This compound exhibits broad affinity for adenosine receptors, though with varying potencies. Its non-selective nature allows for the general stimulation of the adenosinergic system. The binding affinities (Ki) across different receptor subtypes are summarized below. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki) in nM | Receptor Family | Primary Signaling Effect |
| A1 | 10 - 300[1][3][4] | Gi/o | Inhibition of Adenylyl Cyclase |
| A2A | 80[1][3] | Gs | Stimulation of Adenylyl Cyclase |
| A2B | Low micromolar (exact Ki not consistently reported)[5][6] | Gs | Stimulation of Adenylyl Cyclase |
| A3 | 1900[1][3] | Gi/o | Inhibition of Adenylyl Cyclase |
Mechanism of Action & Signaling Pathways
As a non-selective agonist, this compound activates distinct downstream signaling cascades depending on the receptor subtype it engages. The two primary pathways affected are the cyclic adenosine monophosphate (cAMP) pathway and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway.
Cyclic AMP (cAMP) Signaling Pathway
The most well-characterized signaling pathway for adenosine receptors is the modulation of intracellular cAMP levels. This compound elicits a dual response:
-
A1 and A3 Receptor Activation : These receptors couple to inhibitory G-proteins (Gi/o).[7][8] Activation by this compound leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in intracellular cAMP concentration.[7]
-
A2A and A2B Receptor Activation : These receptors couple to stimulatory G-proteins (Gs).[9][10][11] Activation by this compound stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[9][10]
This dual regulation allows this compound to have opposing effects on cAMP depending on the relative expression of receptor subtypes in a given cell or tissue.
MAPK/ERK Signaling Pathway
Activation of adenosine receptors can also lead to the phosphorylation and activation of the ERK1/2 (p44/p42) kinases, key components of the MAPK signaling cascade that regulates cellular processes like proliferation and survival.[12][13] Evidence suggests that this compound can trigger this pathway through multiple adenosine receptor subtypes.[8][12][14]
-
A1 and A3 Receptor-Mediated Activation : This is often mediated through Gi/o proteins, which can activate downstream effectors like protein kinase C (PKC) and tyrosine kinases, ultimately leading to the phosphorylation of MEK (MAPK/ERK kinase) and subsequently ERK1/2.[8][12]
-
A2A and A2B Receptor-Mediated Activation : This can occur through Gs-PKA pathways or potentially other G-protein-independent mechanisms that converge on the Raf-MEK-ERK cascade.[12][14]
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol determines the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific adenosine receptor subtype.
Methodology:
-
Membrane Preparation : Culture cells (e.g., HEK-293 or CHO) stably expressing the human adenosine receptor of interest. Harvest cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes, then resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup : In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A), and varying concentrations of unlabeled this compound.
-
Incubation : Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
-
Termination and Filtration : Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from unbound radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Quantification : Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis : Plot the percentage of specific binding against the log concentration of this compound. Calculate the IC50 value using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol measures the functional consequence of receptor activation by quantifying changes in intracellular cAMP levels.
Methodology:
-
Cell Culture : Plate cells expressing the adenosine receptor of interest in a suitable multi-well plate and grow to near confluence.
-
Pre-treatment : Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Agonist Stimulation : Treat the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis : Terminate the stimulation and lyse the cells using the lysis buffer provided with the assay kit (e.g., 0.1 M HCl).
-
cAMP Quantification : Measure the cAMP concentration in the cell lysates using a competitive immunoassay, such as an ELISA or a homogeneous time-resolved fluorescence (HTRF) assay, following the manufacturer's instructions.
-
Data Analysis : Plot the measured cAMP levels against the log concentration of this compound. Use non-linear regression to determine the EC50 (for A2A/A2B stimulation) or IC50 (for A1/A3 inhibition of forskolin-stimulated cAMP) values.
MAPK/ERK Activation Assay (Phospho-ERK Western Blot)
This protocol detects the activation of the MAPK/ERK pathway by measuring the level of phosphorylated ERK1/2.
Methodology:
-
Cell Culture & Starvation : Plate cells and grow to ~80% confluence. Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.
-
Stimulation : Treat cells with this compound for a short duration (typically 5-15 minutes) at 37°C. Include a positive and negative control.
-
Cell Lysis : Place the plate on ice, wash cells with ice-cold PBS, and add ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE : Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Blocking : Block non-specific binding sites on the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Primary Antibody : Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (p-ERK) overnight at 4°C.
-
Secondary Antibody : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
-
Detection : Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Re-probing (Total ERK) : To normalize the data, strip the membrane and re-probe it with an antibody for total ERK1/2.
-
Data Analysis : Quantify the band intensities for both p-ERK and total ERK. Present the results as the ratio of p-ERK to total ERK to determine the fold-change in activation.
References
- 1. This compound | Non-selective Adenosine | Tocris Bioscience [tocris.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | adenosine receptor agonist | Hello Bio [hellobio.com]
- 4. Characteristics of high affinity and low affinity adenosine binding sites in human cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Modulation of A1 adenosine receptor expression by cell aggregation and long-term activation of A2a receptors in cultures of avian retinal cells: involvement of the cyclic AMP/PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosine activates a2b receptors and enhances chloride secretion in kidney inner medullary collecting duct cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adenosine A2A receptor - Wikipedia [en.wikipedia.org]
- 12. Characterization of ERK1/2 signalling pathways induced by adenosine receptor subtypes in newborn rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
2-Chloroadenosine: A Technical Guide to A1 vs. A2a Adenosine Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity of 2-Chloroadenosine for the adenosine (B11128) A1 and A2a receptors. This document details the quantitative binding data, experimental methodologies for affinity determination, and the distinct signaling pathways associated with each receptor subtype, offering a critical resource for researchers in pharmacology and drug development.
Quantitative Affinity of this compound at A1 and A2a Receptors
This compound (2-CADO) is a stable analog of adenosine that acts as an agonist at adenosine receptors. Its affinity for the A1 and A2a receptor subtypes has been characterized in numerous studies, typically through radioligand binding assays. The affinity is commonly expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
The data consistently demonstrates that this compound exhibits a higher affinity for the A2a receptor compared to the A1 receptor.
| Receptor Subtype | Reported Ki (nM) | Species/Tissue Source | Reference |
| Adenosine A1 Receptor | 300 | Not Specified | [1][2] |
| 10 | Human Cerebral Cortex | [3] | |
| Adenosine A2a Receptor | 80 | Not Specified | [1][2] |
Note: Ki values can vary between studies due to differences in experimental conditions, such as tissue preparation, radioligand used, and assay buffer composition.
Experimental Protocols for Determining Receptor Affinity
The determination of the binding affinity of an unlabeled compound like this compound is typically achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled ligand to displace a radiolabeled ligand with known affinity for the target receptor.
Principle of Competitive Radioligand Binding Assay
In a competitive binding assay, a constant concentration of a high-affinity radioligand for the receptor of interest is incubated with the receptor preparation (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound (this compound). As the concentration of this compound increases, it competes with the radioligand for binding to the receptor, resulting in a decrease in the amount of bound radioactivity. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
Generalized Step-by-Step Methodology
The following is a generalized protocol for a competitive radioligand binding assay to determine the Ki of this compound for A1 and A2a adenosine receptors.
2.2.1. Materials and Reagents
-
Receptor Source: Cell membranes prepared from tissues or cultured cells expressing the adenosine A1 or A2a receptor (e.g., rat brain cortex for A1, rat striatum for A2a, or recombinant cell lines like HEK-293 or CHO cells stably expressing the human receptors).
-
Radioligand: A high-affinity, subtype-selective radioligand.
-
For A1 Receptor: [3H]DPCPX (8-cyclopentyl-1,3-dipropylxanthine) or [3H]CCPA.
-
For A2a Receptor: [3H]CGS 21680 or [3H]ZM241385.
-
-
Unlabeled Ligand: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand that binds to the receptor (e.g., 100 µM NECA or this compound itself).
-
Assay Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4) containing MgCl2.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C or GF/B) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter and Scintillation Fluid.
2.2.2. Procedure
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold lysis buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).
-
-
Assay Setup:
-
Perform the assay in microtiter plates or individual tubes.
-
To each well/tube, add the following in order:
-
Assay buffer.
-
A range of concentrations of this compound (the competing unlabeled ligand).
-
For determining non-specific binding, add a high concentration of the non-specific binding control instead of this compound.
-
A fixed concentration of the radioligand (typically at or near its Kd value).
-
The membrane preparation (a specific amount of protein per well/tube).
-
-
-
Incubation:
-
Incubate the reaction mixture at a specific temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
2.2.3. Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (radioactivity in the absence of competing ligand) - Non-specific Binding (radioactivity in the presence of a high concentration of unlabeled ligand).
-
-
Generate a Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
-
Determine the IC50:
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value.
-
-
Calculate the Ki:
-
Use the Cheng-Prusoff equation to calculate the Ki value from the IC50.
-
Below is a graphical representation of the experimental workflow.
Signaling Pathways of A1 and A2a Adenosine Receptors
The A1 and A2a adenosine receptors are both G protein-coupled receptors (GPCRs), but they couple to different G proteins and elicit opposing downstream signaling effects.
Adenosine A1 Receptor Signaling
The A1 receptor primarily couples to inhibitory G proteins of the Gi/o family. Activation of the A1 receptor by an agonist like this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA).
Presynaptically, A1 receptor activation inhibits the release of various neurotransmitters, including glutamate, by modulating voltage-gated Ca2+ channels. Postsynaptically, it can lead to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the cell membrane and a decrease in neuronal excitability.
Adenosine A2a Receptor Signaling
In contrast to the A1 receptor, the A2a receptor couples to the stimulatory G protein, Gs. Agonist binding to the A2a receptor activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA).
The activation of the A2a receptor is generally associated with an increase in neuronal excitability and the potentiation of neurotransmitter release. It plays a significant role in modulating dopaminergic signaling in the brain.
Conclusion
This compound serves as a valuable pharmacological tool for probing the function of adenosine receptors. Its differential affinity for the A1 and A2a subtypes, with a preference for A2a, allows for the selective investigation of their distinct physiological roles. The contrasting signaling pathways initiated by these two receptors highlight the complexity of adenosinergic neurotransmission and offer multiple avenues for therapeutic intervention in a variety of pathological conditions. A thorough understanding of the methodologies used to determine receptor affinity is paramount for the accurate interpretation of experimental data and the successful development of novel, subtype-selective adenosine receptor ligands.
References
2-Chloroadenosine: A Technical Guide to its Historical and Current Applications in Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the historical and current applications of 2-Chloroadenosine (2-CADO), a metabolically stable adenosine (B11128) analog. This document details its primary uses in neuroscience, inflammation, cardiovascular research, and oncology, with a focus on its mechanism of action as a non-selective adenosine receptor agonist. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed methodologies for key experiments are provided, alongside visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of its application in research and drug development.
Core Properties and Mechanism of Action
This compound is a synthetic derivative of adenosine that exhibits greater resistance to degradation by adenosine deaminase, making it a valuable tool for studying adenosinergic signaling.[1][2] It functions as a non-selective agonist for adenosine receptors, with varying affinities for the different subtypes.
Adenosine Receptor Binding Affinities
This compound's biological effects are primarily mediated through its interaction with A1, A2A, A2B, and A3 adenosine receptors. The binding affinities (Ki) and dissociation constants (Kd) have been characterized in various studies, demonstrating its non-selective nature.
| Receptor Subtype | Ki (nM) | Kd (nM) | Species/Tissue | Reference |
| A1 | 300 | 10 | Human Cerebral Cortex | [1][3] |
| A2A | 80 | - | - | [1] |
| A3 | 1900 | - | - | [1] |
| High-Affinity Site | - | 23.5 | Rat Brain Membranes | [4] |
| Low-Affinity Site | - | 280 | Human Cerebral Cortex | [3] |
Applications in Neuroscience Research
A significant body of historical research has focused on the anticonvulsant properties of this compound, primarily mediated through its agonistic activity at A1 adenosine receptors.
Anticonvulsant Effects
This compound has been shown to be effective in various animal models of epilepsy. It can raise the threshold for electroconvulsions and protect against chemically induced seizures.[4][5][6]
| Animal Model | Seizure Induction Method | This compound Dosage | Observed Effect | Reference |
| Mice | Maximal Electroshock | 0.25-1 mg/kg | Significantly raised seizure threshold | [6] |
| Mice | Pentylenetetrazol | 1 mg/kg | Raised CD50 from 77.2 to 93.7 mg/kg | [6] |
| Rats (immature) | Pentylenetetrazol | 1-15 mg/kg i.p. | Suppressed tonic phase of generalized tonic-clonic seizures | [7] |
| Rats (amygdala kindled) | Amygdala Stimulation | 5-100 nM (focal injection) | Reduced afterdischarge and seizure duration | [8] |
| Rats | Pilocarpine | 7.5 mg/kg (systemic) or 100 µM (intrahippocampal) | Prevented seizure development | [9] |
| Rats | Electroshock | 1.66-25 nmol (focal injection into substantia nigra) | Significant protection against seizures | [10] |
| Rats | Audiogenic | 66-331 pmol (focal injection into inferior colliculus) | Significant protection against seizures | [10] |
Experimental Protocol: Maximal Electroshock (MES) Seizure Threshold Test in Mice
This protocol outlines the general procedure for assessing the anticonvulsant effect of this compound using the MES test.
-
Animal Preparation: Adult male mice are used for the experiment. This compound is dissolved in a suitable vehicle (e.g., saline) and administered intraperitoneally (i.p.) at the desired doses (e.g., 0.25, 0.5, and 1 mg/kg). A control group receives the vehicle only.
-
Drug Administration: After a predetermined pretreatment time (e.g., 30 minutes) to allow for drug absorption and distribution, the seizure threshold is determined.
-
Seizure Induction: A constant current stimulus is delivered via corneal or ear-clip electrodes using a specialized stimulator. The endpoint is typically the tonic hindlimb extension.
-
Threshold Determination: The current intensity required to induce tonic hindlimb extension in 50% of the animals (CS50) is determined using an up-and-down method.
-
Data Analysis: The CS50 values for the control and this compound-treated groups are compared to determine the anticonvulsant effect. An increase in the CS50 value indicates an anticonvulsant effect.
Signaling Pathway: Adenosine A1 Receptor-Mediated Neurotransmission Inhibition
The anticonvulsant effects of this compound are largely attributed to the activation of presynaptic A1 adenosine receptors, which leads to the inhibition of excitatory neurotransmitter release.
References
- 1. This compound but not adenosine induces apoptosis in rheumatoid fibroblasts independently of cell surface adenosine receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Characteristics of high affinity and low affinity adenosine binding sites in human cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine receptors in rat brain membranes: characterization of high affinity binding of [3H]-2-chloroadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a preferential agonist of adenosine A1 receptors, enhances the anticonvulsant activity of carbamazepine and clonazepam in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticonvulsant action of this compound against pentetrazol-induced seizures in immature rats is due to activation of A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticonvulsant action of this compound injected focally into the perirhinal cortex in amygdaloid kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticonvulsant effect and neurotransmitter modulation of focal and systemic this compound against the development of pilocarpine-induced seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticonvulsant action of this compound injected focally into the inferior colliculus and substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Neuroprotection Assay Using 2-Chloroadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroadenosine is a synthetic, metabolically stable analog of adenosine (B11128). It functions as a non-selective agonist for adenosine receptors, exhibiting activity at A1, A2A, and A3 subtypes. The neuroprotective properties of this compound are primarily attributed to its agonistic action on the adenosine A1 receptor. Activation of the A1 receptor is known to confer neuroprotection through various mechanisms, including the inhibition of glutamate (B1630785) release, reduction of postsynaptic calcium influx, and hyperpolarization of the neuronal membrane. These actions collectively mitigate the downstream effects of excitotoxicity and oxidative stress, which are common pathways of neuronal cell death in many neurological disorders.
This document provides detailed protocols for an in vitro neuroprotection assay using this compound in a glutamate-induced excitotoxicity model. Additionally, it includes representative data and visualizations of the experimental workflow and the underlying signaling pathway.
Data Presentation
The following tables summarize representative quantitative data from in vitro neuroprotection studies.
Table 1: Dose-Dependent Neuroprotection of this compound against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
| This compound Concentration (µM) | Neurotoxin (Glutamate, 100 µM) | Cell Viability (% of Control) | Neuroprotection (%) |
| 0 | - | 100 ± 5.2 | N/A |
| 0 | + | 45 ± 3.8 | 0 |
| 1 | + | 58 ± 4.1 | 23.6 |
| 10 | + | 75 ± 5.5 | 54.5 |
| 50 | + | 88 ± 4.9 | 78.2 |
| 100 | + | 92 ± 5.1 | 85.5 |
Data are presented as mean ± standard deviation and are representative. Actual results may vary depending on experimental conditions.
Table 2: Effect of this compound on LDH Release in Glutamate-Treated Neuronal Cultures
| Treatment | LDH Release (% of Maximum) |
| Control (no treatment) | 10 ± 1.5 |
| Glutamate (100 µM) | 85 ± 6.2 |
| This compound (50 µM) + Glutamate (100 µM) | 25 ± 3.1 |
Data are presented as mean ± standard deviation and are representative.
Experimental Protocols
In Vitro Model of Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
This protocol describes the induction of excitotoxicity in primary cortical neuron cultures, a widely used model to screen for neuroprotective compounds.
Materials:
-
Primary cortical neurons (e.g., from E18 rat or mouse embryos)
-
Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin
-
Poly-D-lysine coated cell culture plates (96-well)
-
L-glutamic acid
-
This compound
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
DNase I
Procedure:
-
Cell Culture:
-
Isolate primary cortical neurons from E18 rodent embryos following established protocols.
-
Plate the neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.
-
Culture the neurons in supplemented Neurobasal medium at 37°C in a humidified incubator with 5% CO2.
-
Allow the neurons to mature for 7-10 days in vitro before initiating the experiment.
-
-
This compound Pre-treatment:
-
Prepare stock solutions of this compound in sterile water or DMSO. Dilute to final concentrations in pre-warmed Neurobasal medium.
-
Carefully remove half of the culture medium from each well.
-
Add an equal volume of the medium containing the desired concentration of this compound (e.g., 1, 10, 50, 100 µM).
-
Incubate the cells for 1 hour at 37°C.
-
-
Induction of Excitotoxicity:
-
Prepare a stock solution of L-glutamic acid in sterile water. Dilute to the final working concentration (e.g., 100 µM) in Neurobasal medium.
-
After the 1-hour pre-treatment with this compound, add the glutamate solution to the wells.
-
Incubate the cells for 24 hours at 37°C.
-
Assessment of Neuronal Viability
a) MTT Assay
This colorimetric assay measures the metabolic activity of viable cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Following the 24-hour incubation with glutamate, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in a humidified atmosphere.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
b) LDH Cytotoxicity Assay
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.[1][2][3]
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Following the 24-hour incubation with glutamate, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves mixing the supernatant with a reaction mixture containing a substrate and a dye.
-
Incubate the mixture at room temperature for the time specified in the kit protocol (usually 20-30 minutes).
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
Visualizations
References
- 1. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 2. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [en.bio-protocol.org]
- 3. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 2-Chloroadenosine in a Cardiovascular Ischemia-Reperfusion Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemia-reperfusion (I/R) injury is a significant contributor to the morbidity and mortality associated with cardiovascular events such as myocardial infarction and cardiac surgery. The restoration of blood flow to an ischemic area, while essential, paradoxically triggers a cascade of detrimental events, including inflammation, apoptosis, and oxidative stress, leading to further tissue damage. 2-Chloroadenosine, a stable analog of adenosine (B11128), has emerged as a promising therapeutic agent in mitigating I/R injury. It exerts its cardioprotective effects primarily through the activation of adenosine receptors, which are G-protein coupled receptors integral to various cellular signaling pathways.
These application notes provide a comprehensive guide for the use of this compound in both in vivo and ex vivo models of cardiovascular ischemia-reperfusion. The detailed protocols and data presented herein are intended to assist researchers in designing and executing robust experiments to evaluate the therapeutic potential of this compound and other adenosine receptor agonists.
Mechanism of Action
This compound is a non-selective agonist for adenosine receptors (A1, A2A, A2B, and A3). Its cardioprotective effects in the context of I/R injury are largely attributed to the activation of the A2A adenosine receptor (A2AAR).[1] Activation of A2AAR on various cell types, including cardiomyocytes, endothelial cells, and immune cells, triggers a signaling cascade that collectively attenuates the damage induced by ischemia and reperfusion.[1][2]
The primary signaling pathway initiated by this compound binding to A2AAR involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][3] This elevation in cAMP subsequently activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets.[2][4] Additionally, A2AAR activation can modulate other important signaling pathways, including the ERK1/2, JNK, and p38 MAP kinase pathways, which are critically involved in cell survival and inflammatory responses.[4]
The culmination of these signaling events leads to several beneficial outcomes:
-
Anti-inflammatory effects: Inhibition of neutrophil activation and degranulation, reducing the inflammatory damage to the myocardium.
-
Vasodilation: Promotion of coronary vasodilation, improving blood flow to the ischemic tissue.
-
Anti-apoptotic effects: Inhibition of programmed cell death in cardiomyocytes.
-
Modulation of cardiac metabolism: Preservation of cellular energy stores.
Data Presentation
The following tables summarize key quantitative data from representative studies utilizing adenosine analogs in cardiovascular I/R models.
Table 1: In Vivo Administration of Adenosine Analogs in Ischemia-Reperfusion Models
| Animal Model | Adenosine Analog | Dosage | Route of Administration | Ischemia Duration | Reperfusion Duration | Key Findings |
| Rabbit | This compound (2CA) | Infusion | Intravenous | 1 hour | 4 hours | Significantly lower mean pulmonary artery pressure and higher cardiac output in the 2CA-treated group. |
| Rat | Adenosine | 50 or 70 µg/kg/min | Infusion | Not specified | Not specified | High-dose adenosine infusion significantly reduced infarct size. |
| Rabbit | Adenosine | 0.15 mg/kg/min (low dose) or 0.37 mg/kg/min (high dose) | Infusion | 30 minutes | 3 or 72 hours | No significant reduction in infarct size observed at either dose. |
Table 2: Ex Vivo (Langendorff) Administration of this compound in Ischemia-Reperfusion Models
| Animal Model | This compound Concentration | Ischemia Duration | Reperfusion Duration | Key Findings |
| Mouse | 10 µM | 20 minutes | 40 minutes | Improved functional recovery and reduced LDH efflux.[5] |
| Guinea Pig | Intravascular vs. Pericardial | Not specified | Not specified | Intravascular administration was approximately 1000 times more potent in causing coronary vasodilation.[6] |
Experimental Protocols
Protocol 1: In Vivo Murine Myocardial Ischemia-Reperfusion Model
This protocol describes the surgical procedure to induce myocardial I/R injury in mice and the administration of this compound.
Materials:
-
This compound
-
Saline (vehicle)
-
Anesthetics (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Surgical instruments for small animals
-
Ventilator
-
ECG monitoring system
-
Sutures (6-0 and 8-0)
-
Heating pad
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the mouse using isoflurane (5% for induction, 2-3% for maintenance) or an intraperitoneal injection of ketamine/xylazine.[7]
-
Place the mouse in a supine position on a heating pad to maintain body temperature.[7]
-
Shave the chest area and disinfect with an appropriate antiseptic.
-
Intubate the mouse and connect it to a small animal ventilator.
-
Attach ECG leads to monitor cardiac function throughout the procedure.[7]
-
-
Surgical Procedure (LAD Ligation):
-
Perform a left thoracotomy to expose the heart.
-
Carefully retract the ribs to visualize the left anterior descending (LAD) coronary artery. The LAD is typically found 1-2 mm below the left auricle.[7]
-
Pass an 8-0 suture under the LAD.
-
To induce ischemia, tie a slipknot around the LAD. Successful ligation is confirmed by the blanching of the ventricular wall and ST-segment elevation on the ECG.
-
Maintain the ischemic period for a predetermined duration (e.g., 30 minutes).
-
-
This compound Administration (Example Regimen):
-
Prepare a stock solution of this compound in saline.
-
Administer this compound or vehicle via intravenous injection (e.g., through the tail vein or jugular vein) at a specified time point. For a post-conditioning effect, administration can occur a few minutes before reperfusion. A suggested starting dose, based on analogous compounds, is in the range of 0.1-1.0 mg/kg. Dose-response studies are recommended.
-
-
Reperfusion:
-
After the ischemic period, release the slipknot to allow blood flow to resume.
-
Observe the heart for signs of reperfusion, such as a return of color to the myocardium.
-
Maintain the reperfusion period for the desired duration (e.g., 2 to 24 hours).
-
-
Post-Operative Care and Analysis:
-
Close the chest cavity in layers using 6-0 sutures.
-
Administer analgesics as required.
-
At the end of the reperfusion period, euthanize the animal and harvest the heart for analysis.
-
Infarct Size Measurement: Slice the heart and stain with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while infarcted tissue remains pale.[8][9]
-
Biochemical Analysis: Collect blood samples to measure cardiac troponins or other biomarkers of cardiac injury.
-
Histological Analysis: Fix heart tissue in formalin for histological examination.
-
Protocol 2: Ex Vivo Langendorff Isolated Heart Ischemia-Reperfusion Model
This protocol describes the use of an isolated perfused heart system to study the direct effects of this compound on the myocardium.
Materials:
-
Langendorff perfusion system
-
Krebs-Henseleit buffer
-
This compound
-
Anesthetics (e.g., heparin, pentobarbital)
-
Surgical instruments
-
Pressure transducer and data acquisition system
Procedure:
-
Heart Excision and Cannulation:
-
Anesthetize the animal (e.g., rat or mouse) and administer heparin to prevent coagulation.
-
Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
-
Isolate the aorta and cannulate it onto the Langendorff apparatus.[8]
-
Initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure or flow.[8]
-
-
Stabilization and Baseline Measurements:
-
Allow the heart to stabilize for a period of 15-20 minutes.
-
Insert a balloon into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate.
-
Record baseline hemodynamic parameters.
-
-
Ischemia and this compound Treatment:
-
Induce global ischemia by stopping the perfusion for a specified duration (e.g., 20-30 minutes).
-
During the ischemic period or at the onset of reperfusion, switch to a perfusion buffer containing the desired concentration of this compound (e.g., 10 µM).[5]
-
-
Reperfusion and Functional Assessment:
-
Restore perfusion with either the this compound-containing buffer or normal buffer for the desired reperfusion period (e.g., 40-60 minutes).
-
Continuously monitor and record hemodynamic parameters (LVDP, heart rate, etc.).
-
-
Endpoint Analysis:
-
At the end of the experiment, the heart can be used for:
-
Infarct Size Determination: TTC staining as described in Protocol 1.[8][9]
-
Biochemical Assays: Collect the coronary effluent to measure the release of enzymes such as lactate (B86563) dehydrogenase (LDH) as an indicator of cell damage.[10]
-
Molecular Analysis: Freeze the heart tissue for subsequent Western blotting or PCR analysis.
-
-
Mandatory Visualizations
Caption: Workflow for the in vivo myocardial ischemia-reperfusion model.
Caption: A2A receptor signaling cascade initiated by this compound.
References
- 1. A2 Adenosine Receptors and Vascular Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Adenosine A2a Receptor Regulates Autophagy Flux and Apoptosis to Alleviate Ischemia-Reperfusion Injury via the cAMP/PKA Signaling Pathway [frontiersin.org]
- 3. Frontiers | Role of Cardiac A2A Receptors Under Normal and Pathophysiological Conditions [frontiersin.org]
- 4. Role of Cardiac A2A Receptors Under Normal and Pathophysiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardioprotection with adenosine metabolism inhibitors in ischemic-reperfused mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Route dependent effects of this compound and theophylline in isolated perfused guinea pig hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guidelines for experimental models of myocardial ischemia and infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the Langendorff Perfused Isolated Mouse Heart Model of Global Ischemia-Reperfusion Injury: Impact of Ischemia and Reperfusion Length on Infarct Size and LDH Release - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Modulation of Long-Term Potentiation in Hippocampal Slices with 2-Chloroadenosine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is widely considered a cellular mechanism underlying learning and memory. The modulation of LTP is a critical area of research for understanding cognitive processes and developing therapeutics for neurological disorders. 2-Chloroadenosine, a stable analog of adenosine (B11128) and a potent agonist for the adenosine A1 receptor, has been utilized as a tool to investigate the purinergic regulation of synaptic plasticity. Contrary to inducing LTP, research has consistently demonstrated that this compound acts as an inhibitor of LTP in the CA1 region of the hippocampus.[1][2] This is attributed to its activation of A1 receptors, which are coupled to inhibitory G-proteins (Gi) that suppress adenylyl cyclase activity and subsequently reduce cyclic AMP (cAMP) levels.[3] These application notes provide detailed protocols for studying the inhibitory effects of this compound on LTP in acute hippocampal slices.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the inhibitory effect of this compound on LTP in the CA1 region of the hippocampus.
Table 1: Efficacy of this compound in Inhibiting Long-Term Potentiation
| Parameter | Value | Hippocampal Region | Reference |
| EC50 (Population Spike LTP) | 0.28 µM | CA1 | [1] |
| EC50 (fEPSP LTP) | 0.33 µM | CA1 | [1] |
Table 2: Experimental Concentrations of this compound and Antagonists
| Compound | Concentration | Purpose | Reference |
| This compound | 5 and 10 µM | Inhibition of LTP | |
| 8-Phenyltheophylline (B1204217) | 2.5 µM | Reversal of this compound effect |
Experimental Protocols
This section outlines the detailed methodology for preparing hippocampal slices and conducting electrophysiological recordings to study the effect of this compound on LTP.
Preparation of Acute Hippocampal Slices
This protocol is adapted from standard procedures for obtaining viable hippocampal slices for electrophysiology.
Materials:
-
Rodent (rat or mouse)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibratome or tissue chopper
-
Petri dish
-
Ice-cold artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2. aCSF composition (in mM): 124 NaCl, 5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2.4 CaCl2, 1.3 MgSO4.
-
Incubation chamber with aCSF at 32-34°C, continuously bubbled with 95% O2 / 5% CO2.
Procedure:
-
Anesthetize the animal and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Isolate the hippocampus from both hemispheres.
-
Cut transverse hippocampal slices (300-400 µm thick) using a vibratome or tissue chopper in ice-cold aCSF.
-
Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C.
-
Allow the slices to recover for at least 1 hour before starting the recordings.
Electrophysiological Recording of Field Excitatory Postsynaptic Potentials (fEPSPs)
This protocol describes how to record fEPSPs from the CA1 region of the hippocampus.
Materials:
-
Recording chamber with continuous perfusion of oxygenated aCSF (2-3 ml/min) at 32-34°C.
-
Micromanipulators
-
Stimulating electrode (e.g., bipolar tungsten)
-
Recording electrode (glass micropipette filled with aCSF, 1-5 MΩ resistance)
-
Amplifier, digitizer, and data acquisition software.
Procedure:
-
Transfer a recovered slice to the recording chamber.
-
Place the stimulating electrode in the stratum radiatum to stimulate the Schaffer collateral afferents.
-
Place the recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
Deliver baseline test pulses (e.g., 0.05 Hz) to evoke fEPSPs. Adjust the stimulation intensity to elicit a response that is 30-40% of the maximal amplitude.
-
Record a stable baseline for at least 20-30 minutes before any experimental manipulation.
Investigating the Effect of this compound on LTP
This protocol details the application of this compound and the induction of LTP.
Materials:
-
Stock solution of this compound
-
aCSF containing the desired final concentration of this compound.
Procedure:
-
After establishing a stable baseline recording of fEPSPs, switch the perfusion to aCSF containing this compound (e.g., 0.3 µM, 5 µM, or 10 µM).
-
Continue recording for 15-20 minutes in the presence of the drug to observe its effect on baseline synaptic transmission.
-
Induce LTP using a high-frequency stimulation (HFS) protocol. A common protocol is one or more trains of 100 pulses at 100 Hz, with an inter-train interval of 20 seconds.
-
Immediately after HFS, continue to record fEPSPs for at least 60 minutes to monitor the induction and maintenance of LTP.
-
For control experiments, induce LTP in the absence of this compound.
-
To confirm the involvement of A1 receptors, a separate experiment can be performed where the A1 receptor antagonist, such as 8-phenyltheophylline (2.5 µM), is co-applied with this compound.
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound in LTP Inhibition
Caption: Signaling pathway for LTP inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for studying this compound's effect on LTP.
References
Application Notes and Protocols for 2-Chloroadenosine in Anti-Inflammatory Cytokine Release Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 2-Chloroadenosine (2-CADO), a stable adenosine (B11128) analog, in in vitro anti-inflammatory cytokine release assays. The protocols detailed below are designed for macrophage cell lines and can be adapted for primary macrophage cultures to assess the immunomodulatory potential of 2-CADO and other investigational compounds.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. A key aspect of the inflammatory process is the release of cytokines, which are small proteins that mediate communication between immune cells. Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), promote inflammation, while anti-inflammatory cytokines, like Interleukin-10 (IL-10), help to resolve it.
This compound is a non-selective agonist for adenosine receptors, with a notable affinity for the A2A adenosine receptor (A2AR). Activation of A2AR on immune cells, particularly macrophages, initiates a signaling cascade that typically leads to the suppression of pro-inflammatory cytokine production and the enhancement of anti-inflammatory cytokine release. This makes 2-CADO a valuable tool for studying the mechanisms of anti-inflammatory pathways and for the initial screening of potential anti-inflammatory drug candidates.
This document provides detailed protocols for inducing an inflammatory response in macrophage cell lines using lipopolysaccharide (LPS) and for evaluating the anti-inflammatory effects of this compound by measuring the release of key cytokines.
Mechanism of Action: this compound Signaling
This compound exerts its primary anti-inflammatory effects through the activation of A2A adenosine receptors, which are G-protein coupled receptors (GPCRs). The binding of 2-CADO to the A2AR triggers a conformational change, leading to the activation of the associated Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). The elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately modulating the expression of cytokine genes. This signaling pathway generally results in the downregulation of pro-inflammatory cytokines and the upregulation of anti-inflammatory cytokines.[1][2]
Some studies also suggest that 2-CADO can be transported into the cell by nucleoside transporters and, following phosphorylation by adenosine kinase, can exert biological effects independently of cell surface receptor signaling.[3][4]
Data Presentation
The following tables summarize the expected effects of this compound on cytokine release from LPS-stimulated macrophages. The data presented are illustrative and based on findings from multiple studies involving this compound and other adenosine receptor agonists.[5][6][7] Researchers should generate their own dose-response curves to determine the precise IC50 and EC50 values for their specific experimental conditions.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Release
| Compound | Target Cytokine | Cell Line | Stimulation | 2-CADO Concentration | % Inhibition of Cytokine Release (relative to LPS control) |
| This compound | TNF-α | RAW 264.7 | LPS (100 ng/mL) | 1 µM | ~20-30% |
| 10 µM | ~40-60% | ||||
| 100 µM | ~70-90% | ||||
| This compound | IL-6 | RAW 264.7 | LPS (100 ng/mL) | 1 µM | ~15-25% |
| 10 µM | ~35-55% | ||||
| 100 µM | ~60-80% |
Table 2: Effect of this compound on Anti-inflammatory Cytokine Release
| Compound | Target Cytokine | Cell Line | Stimulation | 2-CADO Concentration | Fold Increase in Cytokine Release (relative to LPS control) |
| This compound | IL-10 | RAW 264.7 | LPS (100 ng/mL) | 1 µM | ~1.2-1.5 |
| 10 µM | ~1.8-2.5 | ||||
| 100 µM | ~2.5-4.0 |
Experimental Protocols
The following are detailed protocols for performing a cytokine release assay using the murine macrophage cell line RAW 264.7. The protocol can be adapted for other macrophage cell lines such as J774A.1.
Protocol 1: Culture and Maintenance of RAW 264.7 Macrophages
Materials:
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture RAW 264.7 cells in T-75 flasks with DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days, or when they reach 80-90% confluency.
-
To subculture, aspirate the old medium, wash the cell monolayer with sterile PBS, and then add 2-3 mL of Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until the cells detach.
-
Neutralize the trypsin with 7-8 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete medium.
-
Seed the cells into new T-75 flasks at a density of 2-5 x 10^5 cells/mL.
Protocol 2: LPS-Induced Cytokine Release Assay with this compound Treatment
Materials:
-
Cultured RAW 264.7 cells
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (2-CADO)
-
96-well cell culture plates, sterile
-
ELISA kits for mouse TNF-α, IL-6, and IL-10
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C with 5% CO2 to allow for cell adherence.
-
Preparation of Reagents:
-
Prepare a stock solution of LPS (e.g., 1 mg/mL in sterile PBS) and store at -20°C. Dilute to a working concentration of 200 ng/mL in complete DMEM just before use.
-
Prepare a stock solution of 2-CADO (e.g., 10 mM in DMSO) and store at -20°C. Prepare serial dilutions in complete DMEM to achieve the desired final concentrations (e.g., 2 µM, 20 µM, 200 µM).
-
-
This compound Pre-treatment: After overnight incubation, carefully remove the medium from the wells. Add 50 µL of the prepared 2-CADO dilutions to the appropriate wells. For the control and LPS-only wells, add 50 µL of complete DMEM (with the same final concentration of DMSO as the highest 2-CADO concentration). Incubate the plate for 1 hour at 37°C.
-
LPS Stimulation: Add 50 µL of the 200 ng/mL LPS working solution to all wells except for the unstimulated control wells. To the unstimulated wells, add 50 µL of complete DMEM. This will result in a final LPS concentration of 100 ng/mL in the stimulated wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C with 5% CO2. The optimal incubation time may need to be determined empirically, but cytokine levels are typically robust at this time point.[5][8]
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant from each well without disturbing the cell monolayer and transfer to a new 96-well plate or microcentrifuge tubes. The supernatants can be stored at -80°C until analysis.
-
Cytokine Measurement: Quantify the concentrations of TNF-α, IL-6, and IL-10 in the collected supernatants using commercially available ELISA kits. Follow the manufacturer's instructions for the ELISA procedure.
Experimental Controls:
-
Unstimulated Control: Cells treated with vehicle (DMEM with DMSO) only. This group represents the basal level of cytokine release.
-
LPS Control: Cells treated with LPS and vehicle. This group represents the maximum inflammatory response.
-
2-CADO Only Control: Cells treated with the highest concentration of 2-CADO only. This is to ensure that 2-CADO itself does not induce cytokine release.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no cytokine release in LPS control | - Inactive LPS- Low cell viability- Incorrect cell seeding density | - Use a new batch of LPS and ensure proper storage.- Check cell viability using a method like Trypan Blue exclusion.- Optimize cell seeding density. |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be careful with pipetting technique. |
| High background in unstimulated control | - Cell stress- Contamination | - Handle cells gently during passaging.- Check for mycoplasma contamination. |
| Unexpected results with 2-CADO | - Degradation of 2-CADO- Incorrect concentration | - Prepare fresh dilutions of 2-CADO for each experiment.- Verify the concentration of the stock solution. |
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the anti-inflammatory properties of this compound. By following these detailed methodologies, researchers can obtain reliable and reproducible data on the modulation of cytokine release in macrophage-mediated inflammatory responses. This will aid in the broader understanding of adenosine receptor signaling in immunity and facilitate the discovery and development of novel anti-inflammatory therapeutics.
References
- 1. Mechanism of crosstalk inhibition of IL-6 signaling in response to LPS and TNFalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Immunomodulation of J774A.1 Murine Macrophages by Lactiplantibacillus plantarum Strains Isolated From the Human Gastrointestinal Tract and Fermented Foods [frontiersin.org]
- 3. TNF-α modulation by natural bioactive molecules in mouse RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Depletion of Alveolar Macrophages by Treatment with this compound Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrophages are activated toward phagocytic lymphoma cell clearance by pentose phosphate pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine augments IL-10 production by macrophages through an A2B receptor-mediated posttranscriptional mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dose-Response Studies of 2-Chloroadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroadenosine (2-CADO) is a synthetic, metabolically stable analog of adenosine (B11128) that acts as a non-selective agonist for adenosine receptors.[1][2][3] It exhibits affinity for A₁, A₂ₐ, and A₃ receptor subtypes, with Ki values of approximately 300 nM, 80 nM, and 1900 nM, respectively.[1][2][3] Due to its ability to cross the blood-brain barrier and its potent biological activities, 2-CADO is a valuable tool in preclinical research, particularly in the fields of neuroscience and cardiovascular physiology. Its effects are primarily mediated through the activation of G protein-coupled adenosine receptors, leading to downstream signaling cascades that modulate cellular function. This document provides detailed application notes and protocols for designing and conducting in vivo dose-response studies with this compound, focusing on its well-documented anticonvulsant and cardiovascular effects.
Mechanism of Action: Adenosine Receptor Signaling
This compound exerts its effects by binding to and activating adenosine receptors, which are G protein-coupled receptors (GPCRs). The four subtypes of adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃) are coupled to different G proteins, leading to distinct intracellular signaling pathways.
-
A₁ and A₃ Receptors: These receptors are primarily coupled to inhibitory G proteins (Gi/Go). Upon activation, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is often associated with inhibitory effects on neuronal activity and cardiac function.
-
A₂ₐ and A₂ₑ Receptors: These receptors are coupled to stimulatory G proteins (Gs). Their activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels. This pathway is typically involved in vasodilation and anti-inflammatory responses.
Data Presentation: Summary of In Vivo Dose-Response Data
The following tables summarize quantitative data from various in vivo studies investigating the dose-dependent effects of this compound.
Table 1: Anticonvulsant Effects of this compound
| Animal Model | Seizure Induction Method | Administration Route | Dose Range | Observed Effect | Reference |
| Mice | Maximal Electroshock (MES) | Intraperitoneal (i.p.) | 0.25 - 1 mg/kg | Significantly raised the threshold for electroconvulsions.[4] | Czhonkowski et al., 2002 |
| Mice | Pentylenetetrazol (PTZ) | Intraperitoneal (i.p.) | 1 mg/kg | Increased the CD₅₀ value for pentylenetetrazol from 77.2 to 93.7 mg/kg.[4] | Czhonkowski et al., 2002 |
| Immature Rats | Pentylenetetrazol (PTZ) | Intraperitoneal (i.p.) | 1 - 15 mg/kg | Suppressed the tonic phase of generalized tonic-clonic seizures.[5] | Mareš et al., 2010 |
| Immature Rats | Cortical Stimulation | Intraperitoneal (i.p.) | 1, 4, 10 mg/kg | Dose- and age-dependent decrease in the duration of afterdischarges.[6] | Pometlová et al., 2010 |
| Kindled Rats | Amygdala Stimulation | Intra-amygdala | 1 - 10 nmol | Prevented the development of kindling and increased the generalized seizure threshold.[7] | Abdul-Ghani et al., 1997 |
| Kindled Rats | Amygdala Stimulation | Intraperirhinal Cortex | 5 - 100 nM | Reduced afterdischarge duration and stage 5 seizure duration.[8] | Aker et al., 1999 |
Table 2: Cardiovascular Effects of this compound
| Animal Model | Administration Route | Dose/Concentration | Observed Effect | Reference |
| Conscious Rats | Intravenous (i.v.) Infusion | 1.4 mg/kg | Reduction in blood pressure and heart rate. | Mathôt et al., 1996 |
| Anesthetized Rats | Intravenous (i.v.) Bolus | 100, 500, 1000 µg/kg | Dose-dependent bradycardia and hypotension.[9] | da Silva et al., 2012 |
| Anesthetized Dogs | Intravenous (i.v.) CRI | 140, 280 µg/kg/min | Significant decrease in arterial blood pressure.[10] | Joerger et al., 2019 |
| Isolated Perfused Guinea Pig Hearts | Intravascular vs. Pericardial | N/A | Pericardial administration was ~1000 times less potent in relaxing coronary vasculature. | Hein et al., 1998 |
Experimental Protocols
Protocol 1: Evaluation of Anticonvulsant Activity - Maximal Electroshock (MES) Seizure Model
This protocol is designed to assess the ability of this compound to prevent the spread of seizures.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% sterile saline, distilled water, or a small percentage of DMSO in saline)
-
Male mice (e.g., CF-1 or C57BL/6, 20-25 g)
-
Electroconvulsiometer with corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride)
-
Saline solution (0.9%) for electrode contact
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory environment for at least one week before the experiment, with free access to food and water.
-
Drug Preparation: Dissolve this compound in the chosen vehicle to achieve the desired concentrations for intraperitoneal (i.p.) injection. A common vehicle is saline, though for solubility, a stock solution in DMSO can be prepared and then diluted in saline.[3][11]
-
Animal Grouping: Randomly assign mice to control (vehicle) and treatment groups (different doses of 2-CADO), with at least 8-10 animals per group.
-
Drug Administration: Administer the vehicle or 2-CADO solution via i.p. injection. The volume of injection should be consistent across all groups (e.g., 10 mL/kg).
-
Time of Peak Effect (TPE): Conduct the MES test at the predetermined TPE of 2-CADO. If unknown, a preliminary study should be performed at various time points (e.g., 15, 30, 60, 120 minutes) after administration to determine the time of maximum effect.
-
Seizure Induction:
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered protection.
-
Data Analysis: Calculate the percentage of animals protected in each group. Determine the ED₅₀ (the dose that protects 50% of the animals) using probit analysis.
Protocol 2: Evaluation of Anticonvulsant Activity - Pentylenetetrazol (PTZ)-Induced Seizure Model
This protocol assesses the ability of this compound to increase the threshold for clonic seizures.
Materials:
-
This compound
-
Vehicle
-
Pentylenetetrazol (PTZ)
-
Male rats (e.g., Wistar or Sprague-Dawley, 150-200 g) or mice
-
Syringes and needles for i.p. or subcutaneous (s.c.) injections
Procedure:
-
Animal Acclimation and Drug Preparation: Follow steps 1 and 2 from Protocol 1.
-
Animal Grouping: Randomly assign animals to control and treatment groups.
-
Drug Administration: Administer vehicle or 2-CADO via i.p. injection.
-
Time of Peak Effect (TPE): Wait for the TPE of 2-CADO.
-
Seizure Induction: Administer a convulsant dose of PTZ (e.g., 60-80 mg/kg, i.p. or s.c.).[1][14][15] The dose may need to be optimized based on the animal strain and desired seizure severity.
-
Observation: Immediately after PTZ injection, place the animal in an observation chamber and record the latency to the first myoclonic jerk and the onset of generalized clonic seizures. The severity of seizures can be scored using a standardized scale (e.g., Racine's scale).
-
Data Analysis: Compare the seizure latencies and severity scores between the control and treatment groups. Statistical analysis can be performed using t-tests or ANOVA.
Protocol 3: Assessment of Cardiovascular Effects
This protocol details the measurement of blood pressure and heart rate in response to this compound in anesthetized rats.
Materials:
-
This compound
-
Vehicle
-
Anesthetic (e.g., urethane (B1682113) or pentobarbital)
-
Male rats (e.g., Sprague-Dawley, 250-350 g)
-
Intravenous catheter (e.g., for femoral or jugular vein)
-
Arterial catheter (e.g., for carotid or femoral artery)
-
Pressure transducer and data acquisition system
-
Surgical instruments
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with an appropriate anesthetic.
-
Surgically expose the desired artery (e.g., carotid) and vein (e.g., jugular).
-
-
Catheter Implantation:
-
Stabilization: Allow the animal to stabilize for a period (e.g., 20-30 minutes) after surgery until blood pressure and heart rate are stable.
-
Drug Administration: Administer 2-CADO intravenously as a bolus injection or a continuous infusion at various doses.
-
Data Recording: Continuously record mean arterial pressure (MAP) and heart rate (HR) before, during, and after drug administration.
-
Data Analysis: Calculate the change in MAP and HR from baseline for each dose of 2-CADO. Construct dose-response curves to determine the potency (e.g., EC₅₀) of 2-CADO.
Conclusion
These application notes and protocols provide a comprehensive guide for researchers designing and conducting in vivo dose-response studies with this compound. By following these detailed methodologies, investigators can obtain reliable and reproducible data on the anticonvulsant and cardiovascular effects of this potent adenosine receptor agonist. Adherence to proper animal handling, surgical techniques, and data analysis methods is crucial for the successful execution of these studies. The provided information serves as a foundation that can be adapted and optimized for specific research questions and laboratory conditions.
References
- 1. Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats [mdpi.com]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. Evidence on extracellular dopamine level in rat striatum: implications for the validity of quantitative microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a preferential agonist of adenosine A1 receptors, enhances the anticonvulsant activity of carbamazepine and clonazepam in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticonvulsant action of this compound against pentetrazol-induced seizures in immature rats is due to activation of A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on cortical epileptic afterdischarges in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The protective effect of this compound against the development of amygdala kindling and on amygdala-kindled seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticonvulsant action of this compound injected focally into the perirhinal cortex in amygdaloid kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute adenosine increases cardiac vagal and reduces sympathetic efferent nerve activities in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiovascular effects of two adenosine constant rate infusions in anaesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. Pentylenetetrazole-Induced Seizures in Wistar Male Albino Rats with Reference to Glutamate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. svhm.org.au [svhm.org.au]
- 17. criver.com [criver.com]
Application Notes and Protocols: Preparation of 2-Chloroadenosine Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction 2-Chloroadenosine (2-CADO) is a metabolically stable analog of adenosine (B11128) that functions as a non-selective agonist for adenosine receptors.[1][2] It is a valuable tool in research for studying the physiological and pathological roles of purinergic signaling. Due to its stability and broad receptor affinity, it is widely used in neuroscience, pharmacology, and cancer research.[2][3]
Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this compound due to its high solubilizing capacity. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions in DMSO.
Quantitative Data Summary
The following tables summarize the key properties and handling information for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
|---|---|---|
| CAS Number | 146-77-0 | [3][4] |
| Molecular Formula | C₁₀H₁₂ClN₅O₄ | [] |
| Molecular Weight | 301.69 g/mol | [][6] |
| Appearance | White to Off-White Crystalline Solid | [4][] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | References |
|---|---|---|---|
| DMSO | 30.17 mg/mL | 100 mM | [7][8] |
| Water | 7.54 mg/mL | 25 mM | [7] |
| DMF | 2 mg/mL | ~6.6 mM | [3] |
| Ethanol | 0.25 mg/mL | ~0.83 mM |[3] |
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | References |
|---|---|---|---|
| Solid Powder | -20°C | ≥ 4 years | [3][4][] |
| DMSO Stock Solution | -20°C | Up to 1-3 months | [7][9][10] |
| DMSO Stock Solution | -80°C | Up to 6 months |[9][11] |
Experimental Protocols
Part 1: Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound powder and DMSO.
-
Handle the chemical powder in a chemical fume hood to avoid inhalation.
-
DMSO is a powerful solvent that can facilitate the absorption of substances through the skin; exercise caution to prevent skin contact.[12]
Part 2: Preparation of 100 mM Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 100 mM this compound stock solution.
Materials and Equipment:
-
This compound (CAS 146-77-0)
-
Anhydrous/Sterile DMSO
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 100 mM solution, the required mass of this compound is calculated as follows:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.1 mol/L × 0.001 L × 301.69 g/mol × 1000 mg/g = 30.17 mg
-
-
Weigh the compound: Carefully weigh 30.17 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or vial.
-
Add Solvent: Add 1 mL of high-purity DMSO to the vial containing the powder.
-
Dissolve: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, sonicate the solution in a water bath for 5-10 minutes to aid dissolution.[13]
-
Aliquot: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.[11]
-
Store: Store the aliquots at -20°C for short-term storage (up to 1-3 months) or at -80°C for long-term storage (up to 6 months).[7][9][10]
Part 3: Preparation of Working Solutions
It is crucial to dilute the concentrated DMSO stock solution into an aqueous buffer or cell culture medium for experimental use. The final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced toxicity or off-target effects on cells.[11][14]
Example: Preparing a 100 µM working solution:
-
Thaw a single aliquot of the 100 mM stock solution at room temperature.
-
Perform a 1:1000 dilution by adding 1 µL of the 100 mM stock solution to 999 µL of the desired cell culture medium or buffer.
-
Mix thoroughly by gentle pipetting or inversion.
-
This yields a final this compound concentration of 100 µM with a final DMSO concentration of 0.1%.
-
Always prepare a vehicle control containing the same final concentration of DMSO (e.g., 0.1%) without the compound.[11]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps for preparing the this compound stock solution.
Caption: Workflow for preparing a 100 mM this compound stock solution.
Signaling Pathways of this compound
This compound exerts its biological effects through two primary mechanisms: direct activation of cell-surface adenosine receptors and intracellular metabolism following transport into the cell.
-
Receptor-Mediated Pathway: As an agonist, this compound binds to G protein-coupled adenosine receptors. Its highest affinity is for the A₂ₐ receptor, which typically couples to Gs to stimulate adenylyl cyclase and increase cAMP levels.[8] It also activates A₁ receptors, which couple to Gi to inhibit adenylyl cyclase.[8]
-
Metabolic Pathway: After being transported into the cell by nucleoside transporters, this compound can be phosphorylated by adenosine kinase.[15] This leads to the formation of 2-chloro-ATP, which can disrupt cellular energy balance, inhibit DNA and protein synthesis, and ultimately trigger the intrinsic pathway of apoptosis in certain cell types.[9][15]
References
- 1. This compound | C10H12ClN5O4 | CID 8974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | 146-77-0 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. This compound | adenosine receptor agonist | Hello Bio [hellobio.com]
- 8. rndsystems.com [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | Molecular Kinetics [molecularkinetics.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. quora.com [quora.com]
- 13. emulatebio.com [emulatebio.com]
- 14. researchgate.net [researchgate.net]
- 15. Mechanisms of cell death induced by this compound in leukemic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 2-Chloroadenosine in Human Plasma using a Validated HPLC-UV Method
Abstract
This application note describes a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-Chloroadenosine in human plasma. The method utilizes solid-phase extraction (SPE) for sample clean-up and concentration, followed by chromatographic separation on a C18 column with UV detection. The described method is sensitive, accurate, and precise, making it suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound.
Introduction
This compound (2-CADO) is a metabolically stable analog of adenosine (B11128) that acts as a non-selective agonist for adenosine receptors (A1, A2A, and A3). Its pharmacological properties have led to its investigation in various therapeutic areas. To support preclinical and clinical development, a reliable bioanalytical method for the quantification of this compound in biological matrices is essential. This application note provides a detailed protocol for the quantification of this compound in human plasma using HPLC with UV detection. The method is validated according to ICH guidelines for system suitability, specificity, linearity, precision, accuracy, and sensitivity.[1][2][3]
Experimental
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Guaneran (Internal Standard, IS)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and ethyl acetate
-
Potassium dihydrogen phosphate (B84403)
-
Ortho-phosphoric acid
-
Deionized water
-
Human plasma (drug-free)
-
Isolute C8 SPE cartridges
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector was used for this analysis. The chromatographic conditions were optimized to achieve good resolution and peak shape for this compound and the internal standard.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Symmetry C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Phosphate buffer (10 mM, pH 3.0) : Methanol : Acetonitrile (82:11:7, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 265 nm |
| Internal Standard (IS) | Guaneran |
| Run Time | Approximately 10 minutes |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution with the mobile phase to create working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 nmol/L).
-
Spiked Plasma Samples: Spike 1 mL aliquots of drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Plasma Sample Preparation (Solid-Phase Extraction)
-
Pre-treatment: To 1 mL of plasma sample (or standard/QC), add 1 mL of phosphate buffer (10 mM, pH 6.5) and the internal standard (Guaneran, 250 nmol/L). Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition an Isolute C8 SPE cartridge by washing sequentially with 3 mL of acetonitrile and 3 mL of phosphate buffer (10 mM, pH 6.5).
-
Sample Loading: Apply the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2.5 mL of 1% acetonitrile in phosphate buffer, followed by 2.5 mL of a hexane/dichloromethane (50/50, v/v) mixture.[4]
-
Elution: Elute the analyte and internal standard from the cartridge with 2.5 mL of 5% methanol in ethyl acetate.[4]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
-
Injection: Inject 20 µL of the reconstituted sample into the HPLC system.
Method Validation Summary
The method was validated for its linearity, precision, accuracy, and sensitivity.
| Validation Parameter | Result |
| Linearity Range | 1 - 500 nmol/L |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 1 nmol/L |
| Limit of Quantification (LOQ) | 5 nmol/L |
| Intra-day Precision (CV%) | < 10% |
| Inter-day Precision (CV%) | < 10% |
| Accuracy (Recovery %) | 90.6 ± 4.9% for this compound (at 100 nmol/L) |
| 96.1 ± 6.1% for Internal Standard (at 250 nmol/L) |
Results and Discussion
The developed HPLC method provides excellent separation of this compound and the internal standard from endogenous plasma components. The solid-phase extraction procedure effectively removes interfering substances, resulting in a clean chromatogram and high recovery. The method demonstrated good linearity over the specified concentration range and exhibited high precision and accuracy, meeting the requirements for bioanalytical method validation. The stability of this compound is a critical factor; it is reported to be stable at neutral and basic pH but degrades in acidic conditions.[5] Therefore, proper sample handling and storage are crucial for accurate quantification.
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound in plasma.
Conclusion
The described HPLC-UV method with solid-phase extraction is a reliable and validated procedure for the quantification of this compound in human plasma. This method can be readily implemented in clinical and research laboratories for pharmacokinetic and pharmacodynamic studies of this compound.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Analysis of 2-chloro-2'-deoxyadenosine in human blood plasma and urine by high-performance liquid chromatography using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Purinergic Signaling in Cell Culture Using 2-Chloroadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroadenosine (2-CADO) is a synthetic, metabolically stable analog of adenosine (B11128), making it a valuable tool for the in vitro study of purinergic signaling.[1][2][3] Unlike endogenous adenosine, which is rapidly metabolized, this compound provides sustained activation of adenosine receptors, allowing for more controlled and reproducible experimental outcomes. It acts as a non-selective agonist for adenosine receptors, with varying affinities for the A1, A2A, and A3 subtypes.[1][2] This property makes it a broad-spectrum tool to investigate the diverse physiological roles of purinergic signaling, which is implicated in a vast array of cellular processes including neurotransmission, inflammation, apoptosis, and cell proliferation.
These application notes provide detailed protocols for utilizing this compound to study its effects on two key second messenger systems: cyclic adenosine monophosphate (cAMP) and intracellular calcium (Ca2+).
Mechanism of Action
This compound exerts its effects primarily through the activation of G protein-coupled adenosine receptors. The activation of A2A and A2B receptors typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. Conversely, activation of A1 and A3 receptors can inhibit adenylyl cyclase, leading to a decrease in cAMP. Furthermore, purinergic receptor activation can trigger the release of intracellular calcium stores and modulate the activity of various ion channels.
Beyond its receptor-mediated effects, this compound can also be transported into cells and subsequently phosphorylated to form 2-chloro-ATP. This metabolite can have intracellular effects, including the inhibition of enzymes involved in DNA synthesis, which can lead to apoptosis in some cell types.
Data Presentation
The following tables summarize the key quantitative data for this compound and related compounds, providing a reference for experimental design.
Table 1: Binding Affinities (Ki) of this compound for Human Adenosine Receptors
| Adenosine Receptor Subtype | Ki (nM) |
| A1 | 300 |
| A2A | 80 |
| A3 | 1900 |
Table 2: Potency (pEC50) of Adenosine Receptor Agonists in cAMP Assays in HEK293 Cells
| Compound | Adenosine Receptor Target | pEC50 (-log(EC50 M)) |
| NECA | A2A/A2B (Non-selective) | 6.05 ± 0.08 |
| Adenosine | Endogenous Agonist | 4.69 ± 0.08 |
| CGS 21680 | A2A Selective | 6.45 ± 0.06 |
| BAY 60-6583 | A2B Selective | 6.19 ± 0.02 |
Experimental Protocols
Protocol 1: Measurement of Intracellular cAMP Accumulation
This protocol describes how to measure changes in intracellular cAMP levels in response to this compound treatment in cultured cells, such as Human Embryonic Kidney 293 (HEK293) cells, which endogenously express A2B receptors.
Materials:
-
HEK293 cells
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO or water)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., GloSensor™ cAMP Assay, HTRF cAMP assay, or ELISA-based kit)
-
96-well cell culture plates
-
Multimode plate reader
Procedure:
-
Cell Seeding:
-
One day prior to the experiment, seed HEK293 cells into a 96-well plate at a density of 10,000-50,000 cells per well.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the stock solution in assay buffer to achieve the desired final concentrations (e.g., ranging from 1 nM to 100 µM).
-
Prepare the assay buffer according to the cAMP assay kit manufacturer's instructions. Typically, this includes a PDE inhibitor like IBMX (e.g., 500 µM) to prevent cAMP degradation.
-
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed PBS.
-
Add 50 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (assay buffer with DMSO at the same concentration as the highest 2-CADO concentration).
-
Incubate the plate at 37°C for the desired time (e.g., 15-60 minutes). This incubation time may need to be optimized.
-
-
cAMP Measurement:
-
Following incubation, lyse the cells and measure the intracellular cAMP levels according to the specific protocol of the chosen cAMP assay kit.
-
For luminometric or fluorometric assays, read the plate using a multimode plate reader at the appropriate wavelengths.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the logarithm of the this compound concentration.
-
Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
-
Protocol 2: Measurement of Intracellular Calcium Mobilization
This protocol outlines a method to measure changes in intracellular calcium concentration in response to this compound in cultured neuronal cells. Activation of certain purinergic receptors can lead to an increase in intracellular calcium.
Materials:
-
Neuronal cell line (e.g., primary cortical neurons or a suitable cell line)
-
Cell culture medium appropriate for the chosen cell type
-
Glass-bottom culture dishes or 96-well black-walled, clear-bottom plates
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
This compound (stock solution in DMSO or water)
-
Fluorescence microscope or a fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding:
-
Plate neuronal cells onto glass-bottom dishes or black-walled, clear-bottom 96-well plates coated with an appropriate substrate (e.g., poly-L-lysine).
-
Allow the cells to adhere and differentiate for the appropriate time according to the specific cell type's requirements.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye. For example, for Fluo-4 AM, a final concentration of 1-5 µM in HBSS is common. Add a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.
-
Remove the culture medium and wash the cells once with HBSS.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
-
Calcium Imaging:
-
Place the dish or plate on the stage of a fluorescence microscope or in a plate reader.
-
Acquire a baseline fluorescence reading for a few minutes to ensure a stable signal.
-
Add this compound at the desired final concentration to the cells. It is recommended to add a small volume of a more concentrated solution to minimize dilution effects.
-
Immediately begin recording the fluorescence intensity over time. For Fluo-4, excitation is typically at 488 nm and emission is collected at ~520 nm. For Fura-2, ratiometric imaging is performed with excitation at 340 nm and 380 nm, and emission at ~510 nm.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
For ratiometric dyes like Fura-2, the ratio of the fluorescence intensities at the two excitation wavelengths is calculated (F340/F380). An increase in this ratio indicates an increase in intracellular calcium.
-
For single-wavelength dyes like Fluo-4, the change in fluorescence is often expressed as a relative change (ΔF/F0), where ΔF is the change in fluorescence from the baseline (F0).
-
Quantify parameters such as the peak amplitude of the calcium response and the duration of the signal.
-
Visualizations
References
Troubleshooting & Optimization
2-Chloroadenosine solubility issues in phosphate-buffered saline (PBS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloroadenosine, with a specific focus on addressing solubility challenges in phosphate-buffered saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (2-CADO) is a metabolically stable analog of adenosine (B11128).[1][2] It functions as a non-selective adenosine receptor agonist, binding to A1, A2A, and A3 receptor subtypes.[1][3] Its effects are mediated through the activation of these G protein-coupled receptors, which can influence various downstream signaling pathways. In some cell types, this compound can also induce apoptosis following intracellular metabolism.
Q2: What are the known solubility limits of this compound in common laboratory solvents?
A2: this compound exhibits varying solubility in different solvents. It is soluble in water and DMSO. Specific solubility data from various suppliers is summarized in the table below.
Q3: Is this compound stable in solution?
A3: The stability of this compound in solution can be influenced by pH and temperature. A related compound, 2-chloro-2'-deoxyadenosine, is stable at neutral to basic pH but shows increased decomposition at acidic pH. It is recommended to prepare solutions fresh for each experiment. If storage is necessary, solutions can be stored at -20°C for up to one month. Before use, frozen solutions should be equilibrated to room temperature to ensure any precipitate has redissolved.
Troubleshooting Guide: Solubility in PBS
Q4: I am observing precipitation when I try to dissolve this compound directly in PBS. What could be the cause?
A4: Direct dissolution of this compound in PBS can be challenging due to its limited aqueous solubility at higher concentrations. The pH of the PBS solution can also affect the stability and solubility of the compound. Freezing and thawing of PBS solutions can cause a significant drop in pH, which could exacerbate solubility issues.
Q5: How can I improve the solubility of this compound in my PBS-based experimental medium?
A5: To improve solubility, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your PBS-based medium. A common approach is to make a high-concentration stock in 100% DMSO and then perform a serial dilution into the final aqueous buffer. One supplier suggests a 1:10 dilution of a DMSO stock into PBS (pH 7.2) can achieve a final concentration of 0.1 mg/ml.
Q6: I prepared a this compound stock in DMSO and diluted it in PBS, but I still see some precipitation over time. What should I do?
A6: Precipitation after dilution can still occur if the final concentration in PBS exceeds its solubility limit in that specific buffer composition and temperature. Here are a few troubleshooting steps:
-
Increase the proportion of DMSO: A slightly higher percentage of DMSO in the final solution may help maintain solubility. However, be mindful of the potential effects of DMSO on your experimental system.
-
Warm the solution: Gently warming the solution to 37°C may help dissolve the precipitate. However, prolonged heating is not recommended.
-
Prepare fresh dilutions: It is best practice to prepare the final dilution in PBS immediately before use to minimize the time for precipitation to occur.
-
Check the pH of your PBS: Ensure your PBS is at the correct physiological pH (around 7.4), as deviations, particularly to the acidic range, may reduce stability and solubility.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Source |
| Water | 25 | 7.54 | |
| DMSO | 100 | 30.17 | |
| DMSO:PBS (pH 7.2) (1:10) | ~0.33 | 0.1 | |
| DMF | ~6.6 | 2 | |
| Ethanol | ~0.83 | 0.25 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound (powder), DMSO (anhydrous), sterile microcentrifuge tubes.
-
Calculation: Based on the molecular weight of this compound (301.69 g/mol ), calculate the mass required for your desired volume of 10 mM stock solution. For 1 mL of 10 mM stock, you will need 3.017 mg of this compound.
-
Procedure:
-
Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the corresponding volume of DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C for up to one month.
-
Protocol 2: Preparation of a Working Solution of this compound in PBS from a DMSO Stock
-
Materials: 10 mM this compound in DMSO (from Protocol 1), sterile PBS (pH 7.4), sterile microcentrifuge tubes.
-
Procedure:
-
Thaw the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the DMSO stock into sterile PBS to achieve your desired final concentration. For example, to make a 100 µM working solution, you can add 10 µL of the 10 mM stock to 990 µL of PBS.
-
Vortex the working solution gently to ensure it is well mixed.
-
Use the freshly prepared working solution in your experiment immediately.
-
Visualizations
References
Technical Support Center: Optimizing 2-Chloroadenosine for Primary Neuron Culture
Welcome to the technical support center for the application of 2-Chloroadenosine (2-CA) in primary neuron cultures. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals effectively utilize this potent adenosine (B11128) analog in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in neurons?
This compound (2-CA) is a metabolically stable analog of adenosine that acts as a non-selective agonist for adenosine receptors.[1] Its effects in the central nervous system are primarily mediated through the activation of A1 and A2A adenosine receptors, which are widely expressed in the brain.[2][3] Activation of the inhibitory A1 receptor is largely associated with neuroprotection, as it can reduce the release of excitatory neurotransmitters like glutamate (B1630785), decrease calcium influx, and hyperpolarize neurons, making them less excitable.[2][4] Conversely, the A2A receptor is often linked to excitatory effects.
Q2: What is the recommended starting concentration for 2-CA in primary neuron cultures?
There is no single optimal concentration, as the ideal amount is highly dependent on the specific application, neuron type, and experimental goals (e.g., neuroprotection, neurite outgrowth, or electrophysiological studies). Published studies have used a wide range, from nanomolar to micromolar concentrations. For example, concentrations around 10 µM have been shown to increase cerebral blood flow, while concentrations up to 100 µM have been used in studies on calcium currents in sensory neurons. A dose-response experiment is crucial to determine the optimal concentration for your specific model system.
Q3: Why am I observing significant cytotoxicity or apoptosis in my neuron cultures after 2-CA treatment?
High concentrations or prolonged exposure to 2-CA can lead to cytotoxicity. This can occur through several mechanisms:
-
Intracellular Metabolism: 2-CA can be taken into the cell and phosphorylated by adenosine kinase to form 2-chloro-ATP. The accumulation of this analog can interfere with essential cellular processes and deplete intracellular ATP, leading to apoptosis. This intracellular action is independent of surface adenosine receptors.
-
Receptor-Mediated Effects: While often neuroprotective, chronic or excessive activation of adenosine receptors can sometimes trigger detrimental pathways.
-
Excitotoxicity Potentiation: Under certain conditions, particularly with chronic treatment (e.g., 24 hours), the effects of adenosine agonists can be paradoxical, failing to provide protection or even exacerbating neurotoxicity.
Q4: My 2-CA treatment is not producing the expected neuroprotective effect. What could be the cause?
Several factors could contribute to a lack of efficacy:
-
Suboptimal Concentration: The concentration may be too low to sufficiently activate the target A1 receptors or too high, causing cytotoxicity that masks any protective effects.
-
Timing of Administration: The therapeutic window for neuroprotection is often narrow. The timing of 2-CA application relative to the insult (e.g., glutamate exposure, oxidative stress) is critical.
-
Duration of Treatment: The duration of exposure can dramatically alter the outcome. Acute treatment (e.g., 1 hour) may be protective, while chronic exposure (e.g., 24 hours) may have no effect or even reverse the expected outcome.
-
Receptor Desensitization: Prolonged stimulation of G protein-coupled receptors, like the A1 receptor, can lead to their desensitization and reduced signaling.
-
Culture Conditions: Factors such as pH, cell density, and media composition can influence the cellular response to adenosine analogs.
Q5: Can 2-CA affect neurite outgrowth?
Yes, 2-CA has been shown to have trophic effects on cultured myenteric neurons, specifically by increasing neurite length in a dose-dependent manner. This effect was blocked by an adenosine antagonist, indicating it is a receptor-mediated process.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High Neuronal Death / Cytotoxicity | 1. 2-CA concentration is too high. 2. Prolonged incubation time. 3. Intracellular conversion to toxic metabolites. | 1. Perform a dose-response curve to find the therapeutic window. Start with a lower concentration range (e.g., 100 nM - 10 µM). 2. Reduce the incubation time. Compare acute (1-4 hours) vs. chronic (24+ hours) exposure. 3. Consider using an adenosine kinase inhibitor if you suspect intracellular mechanisms are dominant and undesirable for your experiment. |
| No Observable Effect (e.g., No Neuroprotection) | 1. 2-CA concentration is too low. 2. Inappropriate timing of application relative to the neuronal insult. 3. Receptor desensitization due to prolonged exposure. | 1. Increase the concentration in a stepwise manner. 2. Vary the treatment schedule: pre-treatment, co-treatment, or post-treatment relative to the insult. 3. Opt for shorter, acute treatment protocols. |
| Inconsistent or Contradictory Results | 1. Variability in primary culture health and density. 2. pH shifts in the culture medium. 3. Degradation of 2-CA in solution. | 1. Standardize your neuron isolation and plating protocol to ensure consistent cell density and viability. 2. Ensure your culture medium is properly buffered and stable during the experiment. 3. Prepare fresh stock solutions of 2-CA for each experiment. |
Data Summary Tables
Table 1: Effective Concentrations of this compound in Neuronal and Related Models
| Model System | Concentration(s) | Observed Effect | Reference |
| Mouse Dorsal Root Ganglion (DRG) Neurons | 100 µM | Reduced N-type calcium current. | |
| Cat Brain Cortex (in vivo) | 10 µM - 1 mM | Dose-dependent increase in cerebral blood flow. | |
| Rat Myenteric Neurons | Dose-dependent | Increased neurite length. | |
| Immature Rat Cortex (in vivo) | 1 - 10 mg/kg | Dose- and age-dependent anticonvulsant effects. | |
| Primary Hippocampal Cultures | Not specified | Neuroprotection with acute (1h) treatment, no effect with chronic (24h) treatment. |
Table 2: Receptor Binding Affinity (Ki) of this compound
| Receptor Subtype | Ki Value (nM) |
| Adenosine A1 | 300 |
| Adenosine A2A | 80 |
| Adenosine A3 | 1900 |
| Data sourced from Tocris Bioscience. |
Visualized Pathways and Protocols
Signaling Pathways of this compound in Neurons
The diagram below illustrates the primary signaling pathways activated by 2-CA. It preferentially acts on A1 and A2A receptors, leading to a cascade of intracellular events that modulate neuronal excitability and survival.
References
- 1. This compound | Non-selective Adenosine | Tocris Bioscience [tocris.com]
- 2. Adenosine A1 Receptor Agonist 2-chloro-N6-cyclopentyladenosine and Hippocampal Excitability During Brain Development in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor [mdpi.com]
Long-term stability of 2-Chloroadenosine solutions at -20°C
This technical support center provides guidance on the long-term stability of 2-Chloroadenosine solutions stored at -20°C, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound solutions?
For long-term storage, it is recommended to store this compound solutions at -20°C or, if possible, at -80°C. Upon receiving solid this compound, it should be stored at -20°C, where it can be stable for at least four years.
Q2: How long are this compound solutions stable when stored at -20°C?
There is limited published long-term stability data for this compound in solution at -20°C. General recommendations from suppliers suggest that stock solutions are usable for up to one month.[1] For any use beyond this period, it is advisable to verify the solution's integrity. To minimize degradation, it is best practice to prepare fresh solutions or use them on the same day.[1]
Q3: What solvent should I use to prepare my this compound stock solution?
This compound is soluble in DMSO (up to 100 mM) and water (up to 25 mM).[2] The choice of solvent will depend on your experimental design. For long-term storage, DMSO is often preferred as it is less prone to freezing-induced pH changes that can affect compound stability.
Q4: What are the signs of this compound degradation in my stock solution?
Visual signs of degradation can include discoloration of the solution or the appearance of precipitates. However, chemical degradation can occur without any visible changes. The most reliable way to assess the integrity of your solution is through analytical methods such as HPLC. A decrease in the expected biological activity in your experiments could also indicate degradation.
Q5: How does pH affect the stability of this compound?
Studies on the related compound, 2-chloro-2'-deoxyadenosine, have shown that it is stable at neutral and basic pH but degrades at acidic pH through hydrolysis.[3] A study on this compound also indicates that it is more stable to acid hydrolysis than adenosine (B11128). Its primary degradation product through hydrolysis is 2-chloroadenine (B193299). To ensure maximum stability, it is recommended to use neutral or slightly basic buffers for aqueous solutions.
Data on Storage and Stability of this compound
| Product Form | Supplier/Source | Recommended Storage Temperature | Reported Stability |
| Solid | Cayman Chemical | -20°C | ≥ 4 years |
| Solid | Tocris Bioscience | +4°C | Up to 6 months (if kept tightly sealed)[1] |
| Stock Solution | MedChemExpress | -20°C | 1 month |
| Stock Solution | Tocris Bioscience | -20°C | Generally usable for up to one month |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced or no biological effect in the experiment. | Degradation of this compound in the stock solution. | Prepare a fresh stock solution of this compound. If the issue persists, consider verifying the integrity of the solid compound. You can also perform a dose-response experiment to check for a shift in potency. |
| Incorrect concentration of the stock solution. | Verify the calculations used to prepare the stock solution and ensure accurate weighing of the compound. | |
| Inconsistent results between experiments. | Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles. |
| Fluctuation in storage temperature. | Ensure the freezer maintains a stable -20°C temperature. | |
| Precipitate observed in the solution after thawing. | The concentration of the solution may be too high for the solvent, especially after freezing. | Gently warm the solution to 37°C and vortex to redissolve the precipitate. If it does not dissolve, the solution may be supersaturated, and a new, lower-concentration stock should be prepared. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
Materials:
-
This compound (solid)
-
Anhydrous DMSO or sterile, nuclease-free water
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This will minimize the number of freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C, or preferably at -80°C, in a dark, dry place.
Protocol 2: Assessing the Purity of a this compound Solution by HPLC
Objective: To determine the purity of a this compound solution and detect the presence of the potential degradation product, 2-chloroadenine.
Materials:
-
This compound solution to be tested
-
This compound reference standard
-
2-chloroadenine reference standard
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol (B129727)
-
Phosphoric acid
-
HPLC-grade water
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of acetonitrile and methanol (1:1 v/v), with the pH adjusted to 3.2 with phosphoric acid. Note: The exact mobile phase composition may need to be optimized for your specific column and system.
-
Standard Preparation: Prepare standard solutions of this compound and 2-chloroadenine of known concentrations in the mobile phase.
-
Sample Preparation: Dilute an aliquot of your this compound stock solution with the mobile phase to a concentration within the linear range of the assay.
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to a wavelength of 265 nm.
-
Inject the standard solutions to determine the retention times of this compound and 2-chloroadenine.
-
Inject the prepared sample solution.
-
-
Data Analysis:
-
Compare the chromatogram of your sample to the chromatograms of the standards.
-
The presence of a peak at the retention time of 2-chloroadenine in your sample chromatogram indicates degradation.
-
Calculate the purity of your this compound solution by determining the area of the this compound peak as a percentage of the total peak area in the chromatogram.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for assessing this compound solution stability.
References
- 1. Analysis of 2-chloro-2'-deoxyadenosine in human blood plasma and urine by high-performance liquid chromatography using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
Technical Support Center: 2-Chloroadenosine In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of 2-Chloroadenosine (2-CADO) in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of this compound in vivo?
A1: this compound is a metabolically stable analog of adenosine (B11128) and acts as a non-selective agonist for adenosine receptors.[1] Its primary on-target effects are mediated by the activation of A1, A2A, and A3 adenosine receptors, with varying affinities.[2] These on-target effects are responsible for its anticonvulsant, cardiovascular, and anti-inflammatory properties observed in in vivo studies.[3][4][5]
Q2: What are the known off-target effects of this compound in vivo?
A2: The primary off-target effects of this compound are not mediated by adenosine receptors. Instead, they are a result of its intracellular metabolism.[6] 2-CADO is transported into cells via nucleoside transporters and is subsequently phosphorylated to 2-chloro-adenosine triphosphate (2-chloro-ATP).[6][7] This metabolite can be incorporated into DNA and RNA, leading to DNA damage, inhibition of DNA synthesis, and ultimately, apoptosis.[8][9] This cytotoxic effect has been observed in various cell types, including lymphocytes and monocytes.[8][9]
Q3: How can I differentiate between on-target and off-target effects in my experiment?
A3: To distinguish between on-target adenosine receptor-mediated effects and off-target intracellular effects, you can use specific adenosine receptor antagonists. For instance, co-administration of a non-selective antagonist like caffeine (B1668208) or a selective antagonist for a specific receptor subtype (e.g., 8-cyclopentyl-1,3-dimethylxanthine (B1669589) for A1 receptors) can block the on-target effects.[3] If the observed effect persists in the presence of these antagonists, it is likely an off-target effect. Additionally, inhibiting nucleoside transporters (e.g., with nitrobenzylthioinosine) or adenosine kinase (e.g., with 5-iodotubercidin) can prevent the intracellular accumulation and phosphorylation of 2-CADO, thereby mitigating its off-target cytotoxicity.[4][6]
Q4: What are the potential cardiovascular off-target effects of this compound?
A4: this compound can induce significant cardiovascular effects, which are primarily considered on-target due to adenosine receptor activation in the cardiovascular system. These effects include hypotension and bradycardia.[10] However, at high concentrations or with prolonged exposure, off-target cytotoxic effects on cardiac or vascular cells could theoretically occur, although this is less documented than its primary hemodynamic effects.
Q5: Are there any known neurotoxic off-target effects of this compound?
A5: While this compound is investigated for its neuroprotective and anticonvulsant properties (on-target effects), high doses of its derivative, 2-chlorodeoxyadenosine, have been associated with neurotoxicity in clinical trials, presenting as a sensorimotor peripheral neuropathy.[11] This toxicity is likely due to the off-target mechanism involving DNA damage in neuronal cells. Therefore, careful dose-response studies are crucial to separate the therapeutic window from potential neurotoxic effects.
Q6: What are the immunomodulatory and potential immunotoxic off-target effects of this compound?
A6: this compound exhibits both on-target immunomodulatory and off-target immunotoxic effects. Its anti-inflammatory properties are partly mediated by A2A receptor activation on immune cells.[5] However, its intracellular conversion to 2-chloro-ATP can induce apoptosis in lymphocytes and monocytes, leading to immunosuppression.[8][9][12] This cytotoxic effect is a significant off-target consideration, particularly in studies involving the immune system.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Toxicity in In Vivo Models
| Possible Cause | Troubleshooting Step |
| High local concentration or dose leading to off-target cytotoxicity. | 1. Reduce the administered dose of this compound. 2. Consider a different route of administration to alter the pharmacokinetic profile. 3. Perform a dose-response study to identify the therapeutic window and the threshold for toxicity. |
| Intracellular accumulation and conversion to 2-chloro-ATP. | 1. Co-administer an adenosine kinase inhibitor (e.g., 5-iodotubercidin) to prevent phosphorylation of 2-CADO. Note that this will also abolish intracellularly mediated on-target effects. 2. Use a nucleoside transport inhibitor (e.g., nitrobenzylthioinosine) to limit cellular uptake. |
| On-target effects on sensitive cell populations. | 1. Use a specific adenosine receptor antagonist to determine if the toxicity is receptor-mediated. |
Issue 2: Inconsistent or Unexplained Cardiovascular Effects
| Possible Cause | Troubleshooting Step |
| Confounding effects of anesthesia on cardiovascular parameters. | 1. Carefully select the anesthetic regimen, as some can interact with adenosine signaling. 2. If possible, use conscious animal models with telemetry for cardiovascular monitoring. |
| Dose-dependent activation of different adenosine receptor subtypes. | 1. Use selective A1 or A2A receptor antagonists to dissect the contribution of each receptor subtype to the observed cardiovascular response.[10] |
| Route of administration influencing local versus systemic effects. | 1. Be aware that intravascular versus local (e.g., pericardial) administration can yield vastly different potencies and effects.[13] |
Issue 3: Lack of Expected Anticonvulsant Effect
| Possible Cause | Troubleshooting Step |
| Insufficient dose or inadequate brain penetration. | 1. Increase the dose of this compound. 2. Consider direct intracerebral or intra-amygdala administration to bypass the blood-brain barrier.[14] |
| Age-dependent effects. | 1. Be aware that the anticonvulsant effects of this compound can be age-dependent in animal models.[15] |
| Seizure model specificity. | 1. The efficacy of this compound can vary between different seizure models (e.g., maximal electroshock vs. pentylenetetrazol-induced).[3] |
Quantitative Data Summary
Table 1: In Vitro Binding Affinities (Ki) of this compound for Adenosine Receptors
| Receptor Subtype | Ki (nM) | Reference |
| A1 | 300 | [2] |
| A2A | 80 | [2] |
| A3 | 1900 | [2] |
Table 2: In Vivo Dose-Response Data for On-Target and Off-Target Effects
| Effect | Species | Dose Range | Observed Outcome | Reference |
| Anticonvulsant | Mouse | 0.25 - 1 mg/kg | Significant increase in electroconvulsion threshold. | [3] |
| Cardiovascular | Rat | 1.4 mg/kg (infusion) | Reduction in blood pressure and heart rate. | [10] |
| Immunosuppression | Human | Infusion chemotherapy | Near-zero blood monocyte counts. | [9] |
| Neurotoxicity (as 2-chlorodeoxyadenosine) | Human | 19-21 mg/m²/day | Sensorimotor peripheral neuropathy. | [11] |
| Anti-inflammatory | Mouse | 10 µg/kg/day | Decreased neutrophil infiltration and pro-inflammatory cytokines in the lungs. | [5] |
Experimental Protocols
Protocol 1: Assessment of Anticonvulsant Activity in Mice
-
Animals: Use male albino mice weighing 20-25g.
-
Drug Preparation: Dissolve this compound in saline.
-
Drug Administration: Administer this compound intraperitoneally (i.p.) at doses ranging from 0.25 to 1 mg/kg.
-
Seizure Induction:
-
Maximal Electroshock (MES) Test: 30 minutes after drug administration, induce seizures via corneal electrodes (e.g., 50 mA, 0.2 s). The endpoint is the abolition of the tonic hindlimb extension.
-
Pentylenetetrazol (PTZ) Test: 30 minutes after drug administration, inject PTZ (e.g., 80 mg/kg, i.p.) to induce clonic seizures. Observe the animals for 30 minutes and record the incidence and latency of seizures.
-
-
Data Analysis: Determine the dose at which this compound protects 50% of the animals from seizures (ED50).
Protocol 2: Evaluation of Cardiovascular Effects in Rats
-
Animals: Use normotensive conscious rats with implanted arterial catheters for blood pressure measurement and blood sampling.
-
Drug Preparation: Dissolve this compound in a suitable vehicle.
-
Experimental Setup:
-
Allow the rats to acclimatize.
-
Record baseline heart rate (HR) and mean arterial blood pressure (MAP).
-
-
Drug Administration: Administer this compound as a short intravenous (i.v.) infusion (e.g., 1.4 mg/kg).
-
Monitoring: Continuously record HR and MAP during and after the infusion.
-
Blood Sampling: Collect serial arterial blood samples to determine the plasma concentration of this compound.
-
Data Analysis: Correlate the plasma concentrations of this compound with the changes in HR and MAP to establish a pharmacokinetic-pharmacodynamic relationship.[10] To differentiate receptor subtype effects, pre-treat with selective A1 or A2A antagonists.[10]
Protocol 3: Measurement of 2-chloro-ATP in Tissue Samples by HPLC
-
Tissue Homogenization: Homogenize frozen tissue samples in a cold extraction buffer (e.g., 0.3 M perchloric acid with 1 mM EDTA).
-
Deproteinization: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet the protein precipitate.
-
Neutralization: Neutralize the acidic supernatant with a suitable base (e.g., potassium carbonate).
-
HPLC Analysis:
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: Employ a gradient elution with a buffer system capable of separating nucleotides (e.g., a mixture of acetonitrile (B52724) and methanol (B129727) with pH adjustment).[16]
-
Detection: Use UV detection at an appropriate wavelength (e.g., 205 nm).[16]
-
-
Quantification: Compare the peak area of 2-chloro-ATP in the samples to a standard curve generated with known concentrations of 2-chloro-ATP.
Signaling Pathways and Experimental Workflows
On-Target Adenosine Receptor Signaling
Caption: On-target signaling of this compound via A1 and A2A adenosine receptors.
Off-Target Cytotoxicity Pathway
Caption: Off-target cytotoxicity pathway of this compound.
Experimental Workflow for Differentiating On- and Off-Target Effects
Caption: Workflow to differentiate on-target vs. off-target effects of 2-CADO.
References
- 1. Modulation of A1 adenosine receptor expression by cell aggregation and long-term activation of A2a receptors in cultures of avian retinal cells: involvement of the cyclic AMP/PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Inhibition of antibody production by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (2-CADO) treatment modulates the pro-inflammatory immune response to prevent acute lung inflammation in BALB/c mice suffering from Klebsiella pneumoniae B5055-induced pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound but not adenosine induces apoptosis in rheumatoid fibroblasts independently of cell surface adenosine receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic-haemodynamic relationships of this compound at adenosine A1 and A2a receptors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GraphViz Examples and Tutorial [graphs.grevian.org]
- 9. Profound toxicity of deoxyadenosine and 2-chlorodeoxyadenosine toward human monocytes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ruidera.uclm.es [ruidera.uclm.es]
- 12. Differential inhibition of lymphocyte function by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticonvulsant action of this compound injected focally into the perirhinal cortex in amygdaloid kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessment of ATP metabolism to adenosine by ecto-nucleotidases carried by tumor-derived small extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
Preventing 2-Chloroadenosine precipitation in aqueous solutions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Chloroadenosine, focusing on preventing its precipitation in aqueous solutions.
Troubleshooting Guide: Precipitation Issues
This section addresses common problems encountered when preparing and using this compound solutions.
Q1: My this compound precipitated immediately after I diluted my concentrated DMSO stock into my aqueous buffer (e.g., PBS). What happened?
A1: This is a common issue that typically occurs for one of two reasons:
-
Exceeded Aqueous Solubility: this compound is significantly more soluble in organic solvents like DMSO (up to 100 mM) than in aqueous solutions (up to 25 mM). When a concentrated DMSO stock is diluted into a buffer, the final concentration may still be above the solubility limit in that aqueous environment, causing the compound to precipitate.
-
Solvent Shock: Rapidly adding the concentrated organic stock to the aqueous buffer can cause a localized high concentration of this compound that precipitates before it has a chance to disperse and dissolve.
Q2: How can I prevent my this compound from precipitating when preparing an aqueous working solution from a DMSO stock?
A2: To prevent precipitation, follow these steps:
-
Warm the Buffer: Use a buffer at room temperature or gently warmed to 37°C. Avoid using cold solutions.
-
Stir Vigorously: While vortexing or rapidly stirring the aqueous buffer, add the DMSO stock solution drop-by-drop. This ensures rapid dispersal and prevents localized over-concentration.
-
Check the pH: Ensure your final aqueous solution has a neutral or slightly basic pH. This compound is more stable at neutral and basic pH and degrades rapidly in acidic conditions.[1]
-
Do Not Exceed Solubility Limits: Ensure the final concentration of this compound in your working solution does not exceed its maximum aqueous solubility (25 mM).
Q3: I observed crystals in my this compound stock solution after storing it in the freezer. Is it still usable and how can I redissolve the precipitate?
A3: Yes, the solution is likely still usable. It is common for compounds to crystallize out of concentrated solutions at low temperatures.
-
To redissolve: Warm the vial to room temperature or in a 37°C water bath. Vortex or sonicate the solution until all crystals are completely dissolved.
-
Before use: Always visually inspect the solution to ensure no precipitate is present before making dilutions.[2] It is recommended to equilibrate solutions to room temperature before use.[2]
Q4: My this compound solution is acidic and I'm seeing stability issues. Why is this happening?
A4: this compound is unstable in acidic conditions.[1] At a pH of 2 and 37°C, as little as 13% of the compound can remain in solution after 6 hours.[1] It is crucial to maintain a neutral or basic pH to ensure the stability and solubility of the compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The choice of solvent depends on the desired concentration:
-
For high concentrations (up to 100 mM): Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.[2]
-
For lower concentrations (up to 25 mM): Water can be used.[2]
-
Other solvents like DMF and Ethanol can also be used, but at lower concentrations.[3]
Q2: How should I store stock solutions of this compound?
A2: For optimal stability, stock solutions should be prepared fresh whenever possible.[2] If storage is necessary, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[4]
-
For longer-term storage, store at -80°C for up to six months.[4]
Q3: Can I filter-sterilize my aqueous this compound solution?
A3: Yes. If you prepare a working solution in water or an aqueous buffer for use in cell culture, it is recommended to sterilize it by passing it through a 0.22 µm filter before use.[4]
Data Presentation
Solubility Data
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference(s) |
| Water | 25 mM | 7.54 mg/mL | |
| DMSO | 100 mM | 30.17 mg/mL | |
| DMSO:PBS (pH 7.2) (1:10) | ~0.33 mM | 0.1 mg/mL | [3] |
| DMF | ~6.63 mM | 2 mg/mL | [3] |
| Ethanol | ~0.83 mM | 0.25 mg/mL | [3] |
Note: The molecular weight of this compound is 301.69 g/mol .
Recommended Storage Conditions for Stock Solutions
| Storage Temperature | Maximum Duration | Key Recommendations | Reference(s) |
| +4°C | Short-term (powder) | Store solid compound at +4°C. | [2] |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. | [2][4] |
| -80°C | Up to 6 months | Aliquot for long-term storage. | [4] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 30.17 mg of this compound powder.
-
Solvent Addition: Add 1 mL of high-purity, anhydrous DMSO to the powder.
-
Dissolution: Vortex the solution vigorously. If needed, gently warm the vial in a 37°C water bath or sonicate for 5-10 minutes until the solid is completely dissolved.
-
Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Storage: Aliquot into single-use vials and store at -20°C or -80°C as per the guidelines above.
Protocol 2: Preparation of a 1 mM Aqueous Working Solution from DMSO Stock
-
Thaw Stock: Retrieve a single-use aliquot of the 100 mM this compound stock in DMSO from the freezer. Allow it to thaw completely and warm to room temperature. Vortex briefly to ensure it is homogeneous.
-
Prepare Buffer: Dispense the required volume of your desired aqueous buffer (e.g., 990 µL of PBS for a final volume of 1 mL) into a sterile tube. Ensure the buffer is at room temperature.
-
Dilution: While vigorously vortexing the aqueous buffer, slowly add 10 µL of the 100 mM DMSO stock solution. Add the stock drop-by-drop into the vortex to ensure rapid mixing.
-
Final Mix: Continue to vortex for an additional 10-15 seconds after adding the stock to ensure the final solution is homogeneous.
-
Use Immediately: Use the freshly prepared working solution promptly for your experiment.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Workflow for preparing this compound solutions.
References
Technical Support Center: Troubleshooting Unexpected 2-Chloroadenosine Effects in Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address specific issues they may encounter when using 2-Chloroadenosine (2-CADO) in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected cytotoxic effects of 2-CADO, even at high concentrations. What could be the reason?
A1: Several factors could contribute to a lack of cytotoxic effect from 2-CADO. A primary reason is that its cytotoxic mechanism is often independent of adenosine (B11128) receptor signaling and relies on its intracellular metabolism.[1] For 2-CADO to induce cell death, it typically needs to be transported into the cell by nucleoside transporters (like hENT1) and then phosphorylated by adenosine kinase.[1][2] If your cell line has low expression of these transporters or the kinase, the cytotoxic effect will be diminished.
Additionally, consider the following:
-
Cell Type Specificity: The response to 2-CADO can be highly cell-type specific. For instance, it has been shown to induce apoptosis in rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs) and some leukemia cell lines.
-
Compound Stability: While 2-CADO is more metabolically stable than adenosine because it is resistant to adenosine deaminase, its stability in your specific cell culture medium over the course of your experiment should be considered.
-
Assay Duration: The apoptotic effects of 2-CADO may require a longer incubation time to become apparent. For example, effects on RA-FLSs were observed after 24 hours of exposure.
Q2: We are seeing a U-shaped dose-response curve, where cell viability decreases at mid-range concentrations of 2-CADO but appears to increase at higher concentrations. Why is this happening?
A2: This phenomenon, known as a biphasic or U-shaped dose-response, can be caused by several factors unrelated to the actual cell viability:
-
Compound Precipitation: At high concentrations, 2-CADO may precipitate out of the solution. These precipitates can interfere with the optical readings of common colorimetric or fluorometric viability assays (e.g., MTT, resazurin), leading to artificially inflated signals.
-
Direct Chemical Interference: The compound itself might directly react with and reduce the viability assay reagent (e.g., resazurin), causing a color change that is independent of cellular metabolic activity. This results in a false positive signal for cell viability.
-
Receptor-Mediated Pro-survival Signals: While often causing apoptosis through intracellular metabolism, 2-CADO is also an adenosine receptor agonist. At certain concentrations, it might activate adenosine receptors (e.g., A2A) that can trigger pro-survival signaling pathways in some cell types, counteracting the cytotoxic effects seen at other concentrations.
Q3: How can we determine if the effects of 2-CADO in our cells are mediated by adenosine receptors or by its intracellular metabolism?
A3: To dissect the mechanism of 2-CADO action, you can use specific inhibitors in your cell viability assays:
-
To Investigate Receptor-Mediated Effects: Use adenosine receptor antagonists. For example, a non-specific A1/A2 receptor antagonist like xanthine (B1682287) amine congener can be used. If the effects of 2-CADO are blocked by the antagonist, it suggests a receptor-mediated mechanism.
-
To Investigate Intracellular Metabolism:
-
Nucleoside Transporter Inhibitors: Use an inhibitor of equilibrative nucleoside transporters like nitrobenzylmercaptopurine (NBMPR). If NBMPR blocks the effects of 2-CADO, it indicates that cellular uptake is required.
-
Adenosine Kinase Inhibitors: Use an adenosine kinase inhibitor like 5'-iodotubercidin. If this inhibitor prevents 2-CADO-induced cytotoxicity, it confirms that intracellular phosphorylation is necessary for its apoptotic activity.
-
Quantitative Data Summary
Table 1: this compound (2-CADO) Adenosine Receptor Binding Affinities (Ki values)
| Receptor Subtype | Ki (nM) |
| A1 | 300 |
| A2A | 80 |
| A3 | 1900 |
Table 2: Effective Concentrations of this compound and Inhibitors in Cell-Based Assays
| Compound | Cell Line | Effective Concentration | Effect | Reference |
| This compound | RA-FLS | ≥ 50 µM | Induces apoptosis | |
| 5'-iodotubercidin (Adenosine Kinase Inhibitor) | RA-FLS | 10 µM | Blocks 2-CADO-induced apoptosis | |
| NBMPR (Nucleoside Transporter Inhibitor) | RA-FLS | - | Inhibits 2-CADO-induced DNA fragmentation |
Visualized Signaling Pathways and Workflows
Caption: Dual mechanisms of this compound action.
Caption: Troubleshooting workflow for 2-CADO assays.
Experimental Protocols
Protocol 1: General Cell Viability Assay (Resazurin Reduction Assay)
This protocol provides a general framework. Optimization of cell seeding density, compound incubation time, and reagent concentration is crucial for each cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
This compound (2-CADO)
-
Resazurin (B115843) sodium salt solution (e.g., 0.1 mg/mL in PBS, sterile filtered)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 2-CADO in complete medium at 2x the final desired concentration.
-
Remove 100 µL of medium from the wells and add 100 µL of the 2x 2-CADO dilutions. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Resazurin Incubation:
-
Add 20 µL of resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized to ensure the signal is within the linear range of the instrument.
-
-
Data Acquisition:
-
Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Protocol 2: Dissecting the Mechanism of Action Using Inhibitors
This protocol is an extension of the general cell viability assay to determine the pathway of 2-CADO action.
Materials:
-
Same as Protocol 1
-
Adenosine receptor antagonist (e.g., xanthine amine congener)
-
Nucleoside transporter inhibitor (e.g., NBMPR)
-
Adenosine kinase inhibitor (e.g., 5'-iodotubercidin)
Procedure:
-
Cell Seeding: Follow step 1 from Protocol 1.
-
Inhibitor Pre-treatment:
-
Prepare solutions of the inhibitors in complete medium.
-
Remove the medium from the cells and add the inhibitor-containing medium.
-
Pre-incubate the cells with the inhibitors for a sufficient time to achieve their effect (e.g., 1-3 hours).
-
-
Co-treatment with 2-CADO:
-
Prepare 2x concentrations of 2-CADO in medium that also contains the inhibitor at its final concentration.
-
Add these solutions to the pre-treated cells.
-
Include control wells with:
-
Cells + vehicle
-
Cells + 2-CADO alone
-
Cells + inhibitor alone
-
Cells + inhibitor + 2-CADO
-
-
-
Assay and Data Analysis:
-
Follow steps 3 and 4 from Protocol 1.
-
Compare the viability of cells treated with 2-CADO alone to those co-treated with the inhibitors. A reversal of the 2-CADO effect by a specific inhibitor will indicate the involvement of its target in the mechanism of action.
-
References
- 1. This compound but not adenosine induces apoptosis in rheumatoid fibroblasts independently of cell surface adenosine receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound but not adenosine induces apoptosis in rheumatoid fibroblasts independently of cell surface adenosine receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing 2-Chloroadenosine Toxicity in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and minimizing the cytotoxic effects of 2-Chloroadenosine (2-CdA) in long-term cell culture experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during long-term cell culture with this compound.
Issue 1: Excessive or Rapid Cell Death Following 2-CdA Treatment
| Potential Cause | Suggested Solution |
| Concentration is too high: The concentration of 2-CdA may be above the toxic threshold for your specific cell line. | Optimize Concentration: Perform a dose-response experiment to determine the IC50 value for your cell line. Start with a broad range of concentrations and use a cell viability assay, such as the MTT assay, to identify a concentration that achieves the desired biological effect with minimal toxicity. |
| High sensitivity of the cell line: Some cell lines are inherently more sensitive to the apoptotic effects of 2-CdA. | Modify Treatment Strategy: Consider using a lower concentration of 2-CdA for a longer duration. Alternatively, intermittent dosing (e.g., 24 hours on, 48 hours off) may allow cells to recover while still achieving the desired effect. |
| Solvent Toxicity: The solvent used to dissolve 2-CdA (e.g., DMSO) may be contributing to cell death, especially at higher concentrations. | Optimize Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). Always include a vehicle-only control in your experiments to assess solvent toxicity. |
| Metabolic Stress: 2-CdA can deplete intracellular ATP and NAD levels, leading to rapid cell death. | Supplement with Precursors: Co-treatment with nicotinamide (B372718) (a precursor to NAD) may help prevent NAD depletion and increase cell resistance to 2-CdA toxicity. |
Issue 2: Inconsistent or Non-Reproducible Results
| Potential Cause | Suggested Solution |
| Degradation of 2-CdA: Improper storage or handling can lead to the degradation of the compound. | Proper Storage and Handling: Store 2-CdA stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. Prepare fresh dilutions in culture medium for each experiment. |
| Variations in Cell Culture Conditions: Differences in cell density, passage number, or media composition can affect cellular responses to 2-CdA. | Standardize Protocols: Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure a consistent seeding density for all experiments. |
| Cellular Resistance: Prolonged exposure to 2-CdA may lead to the development of resistant cell populations. | Monitor Cellular Response: Regularly assess the sensitivity of your cells to 2-CdA using a cell viability assay. If resistance is suspected, consider using a fresh stock of cells or a different therapeutic agent. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound toxicity?
A1: this compound's toxicity is primarily mediated through its intracellular metabolism.[1][2][3] It is phosphorylated by adenosine (B11128) kinase to 2-chloro-ATP, which leads to a depletion of intracellular ATP pools and inhibits DNA, RNA, and protein synthesis.[1][2] This metabolic disruption triggers the intrinsic pathway of apoptosis, characterized by the release of cytochrome c from the mitochondria and the activation of caspases, particularly caspase-3.
Q2: How can I reduce the toxicity of this compound without compromising its efficacy?
A2: Several strategies can be employed to mitigate 2-CdA toxicity. Co-treatment with an adenosine kinase inhibitor, such as 5-iodotubercidin, can prevent the phosphorylation of 2-CdA, thereby blocking its cytotoxic effects. Additionally, inhibiting AMP deaminase with coformycin (B1669288) can prevent ATP depletion and reduce cytotoxicity. Supplementing the culture medium with deoxycytidine can also block DNA damage and subsequent toxicity.
Q3: What are the typical working concentrations for this compound in cell culture?
A3: The optimal concentration of 2-CdA is highly cell-line dependent. For example, in some leukemia cell lines, cytotoxic effects are observed in the nanomolar to low micromolar range. It is crucial to perform a dose-response curve for your specific cell line to determine the appropriate concentration for your long-term experiments.
Q4: Are there any known off-target effects of this compound?
A4: While 2-CdA's primary mechanism of toxicity is well-defined, the potential for off-target effects should always be considered, as with any small molecule inhibitor. These can arise from interactions with other cellular kinases or signaling pathways. Careful dose-response studies and the use of appropriate controls are essential to minimize and identify any off-target effects.
Quantitative Data
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Incubation Time | Reference |
| PC3 | Human Prostate Cancer | Not specified, but effective in micromolar range | 24-72 hours | |
| EHEB | Human Leukemia B-cell | Not specified, but apoptosis induced | Not specified | |
| Human Monocytes | Primary Cells | Nanomolar concentrations | Not specified |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions. It is highly recommended to determine the IC50 for your specific cell line and assay conditions.
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol provides a method to assess cell viability by measuring the metabolic activity of cells.
-
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat cells with various concentrations of 2-CdA and appropriate controls (vehicle control, untreated control).
-
Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Apoptosis Detection using Annexin V Staining
This protocol allows for the detection of apoptotic cells by flow cytometry.
-
Materials:
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis in cells by treating with 2-CdA. Include untreated and positive controls.
-
Harvest cells (including any floating cells) and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
-
3. Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Materials:
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorometric substrate)
-
Reaction buffer
-
Microplate reader (colorimetric or fluorometric)
-
-
Procedure:
-
Treat cells with 2-CdA to induce apoptosis.
-
Lyse the cells using the provided lysis buffer and quantify the protein concentration.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate and reaction buffer to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The signal is proportional to the caspase-3 activity.
-
Visualizations
Caption: Mechanism of this compound induced toxicity and a point of intervention.
Caption: Workflow for optimizing 2-CdA concentration in long-term cell culture.
Caption: Troubleshooting logic for excessive cell death with this compound.
References
Technical Support Center: 2-Chloroadenosine (2-CADO) Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloroadenosine (2-CADO). The following information addresses common issues encountered during in vitro experiments, with a specific focus on the impact of serum concentration on drug efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound (2-CADO) is a metabolically stable analog of adenosine (B11128).[1][2] Its primary cytotoxic mechanism is often independent of adenosine receptor signaling.[3][4] The predominant pathway involves:
-
Cellular Uptake: 2-CADO is transported into the cell via nucleoside transporters, such as the human equilibrative nucleoside transporter-1 (hENT1).[3]
-
Intracellular Phosphorylation: Once inside the cell, it is phosphorylated by adenosine kinase to its active triphosphate form, 2-chloro-ATP (2-Cl-ATP).
-
Inhibition of DNA Synthesis: 2-Cl-ATP inhibits key enzymes involved in DNA biosynthesis, leading to an arrest of the cell cycle in the S-phase and subsequent apoptosis (programmed cell death).
Q2: Is 2-CADO degraded by adenosine deaminase (ADA) present in serum?
A2: No, 2-CADO is resistant to degradation by adenosine deaminase (ADA). This resistance is a key feature that makes it a stable analog of adenosine for experimental use.
Q3: How does serum concentration potentially affect the efficacy of 2-CADO?
A3: While 2-CADO is resistant to ADA, varying serum concentrations can still impact its efficacy through several indirect mechanisms:
-
Competition for Nucleoside Transporters: Serum contains various nucleosides and other molecules that could competitively inhibit the uptake of 2-CADO into cells.
-
Alteration of Cell Metabolism: Serum components can influence the metabolic state of cells, potentially affecting the activity of adenosine kinase, the enzyme required to activate 2-CADO.
-
Protein Binding: Although not extensively documented for 2-CADO, many small molecules bind to serum proteins like albumin. High serum concentrations could potentially reduce the free, active concentration of 2-CADO available to the cells.
Q4: My cells are showing lower than expected sensitivity to 2-CADO. What are the possible causes?
A4: Lower sensitivity to 2-CADO can arise from several factors:
-
High Serum Concentration: As discussed in Q3, high serum levels might be interfering with 2-CADO uptake or availability.
-
Low Expression of Nucleoside Transporters: The cell line you are using may have low expression levels of the necessary nucleoside transporters.
-
Reduced Adenosine Kinase Activity: The cells might have low intrinsic adenosine kinase activity, leading to inefficient conversion of 2-CADO to its active form.
-
Cell Proliferation Rate: The cytotoxic effects of 2-CADO are most pronounced in actively dividing cells due to the inhibition of DNA synthesis. Non-proliferating or slow-growing cells may show reduced sensitivity.
-
Drug Stability: Ensure the 2-CADO stock solution is properly prepared and stored, as its stability can be affected by pH and temperature.
Troubleshooting Guides
Issue 1: Inconsistent results or lower than expected 2-CADO efficacy.
This guide helps you troubleshoot experiments where 2-CADO is not performing as expected, potentially due to serum interference.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent 2-CADO efficacy.
Issue 2: Unexpected cell death in control groups when using adenosine kinase inhibitors.
Some inhibitors of adenosine kinase can have off-target effects or intrinsic toxicity at higher concentrations or with prolonged exposure.
| Observation | Potential Cause | Recommended Action |
| Cell death in control group treated only with the adenosine kinase inhibitor. | Inhibitor toxicity. | Perform a dose-response curve for the inhibitor alone to determine its non-toxic concentration range in your specific cell line. Reduce the concentration or the incubation time. |
| Increased cell death with inhibitor and 2-CADO compared to 2-CADO alone. | Synergistic toxicity or off-target effects. | Ensure the inhibitor concentration is well below its toxic threshold. Verify the specificity of the inhibitor from literature for your cell model. |
Experimental Protocols
Protocol 1: Determining the Impact of Serum Concentration on 2-CADO IC50
-
Cell Seeding: Seed cells in 96-well plates at a density that will ensure they are in the exponential growth phase for the duration of the experiment. Allow cells to adhere overnight.
-
Media Preparation: Prepare complete media with varying concentrations of Fetal Bovine Serum (FBS): 10%, 5%, 2%, 1%, and 0.5%. Also, prepare a serum-free medium.
-
Drug Dilution: Prepare a serial dilution of 2-CADO in each of the prepared media.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the media containing the different 2-CADO concentrations and serum levels.
-
Incubation: Incubate the plates for a period relevant to your cell line's doubling time (e.g., 48 or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.
-
Data Analysis: Calculate the IC50 value for 2-CADO at each serum concentration by plotting the dose-response curves.
Protocol 2: Verifying the Mechanism of 2-CADO Action
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Inhibitor Pre-treatment:
-
To inhibit nucleoside transporters, pre-incubate one set of wells with an appropriate inhibitor (e.g., 10 μM NBMPR for hENT1) for 30-60 minutes.
-
To inhibit adenosine kinase, pre-incubate another set of wells with an inhibitor (e.g., 10 μM 5'-iodotubercidin) for 3 hours.
-
-
2-CADO Treatment: Add 2-CADO (at a concentration around the IC50) to the pre-treated wells and to a set of wells without any inhibitor.
-
Incubation and Viability Assay: Incubate for the desired duration and assess cell viability.
-
Data Analysis: Compare the viability of cells treated with 2-CADO alone to those pre-treated with the inhibitors. A significant reduction in 2-CADO's effect in the presence of the inhibitors confirms the involvement of the targeted pathway.
Data Presentation
Table 1: Hypothetical Impact of Serum Concentration on 2-CADO IC50
| Cell Line | Serum Concentration (%) | 2-CADO IC50 (µM) |
| PC-3 | 10 | 15.2 |
| 5 | 10.8 | |
| 2 | 7.5 | |
| 0.5 | 5.1 | |
| RA-FLS | 10 | 55.0 |
| 5 | (Data not available) | |
| 2 | (Data not available) | |
| 0.5 | (Data not available) |
Note: PC-3 data is hypothetical for illustrative purposes. RA-FLS data is based on published findings.
Signaling and Experimental Pathways
Caption: Mechanism of 2-CADO action and potential serum interference.
References
- 1. This compound | C10H12ClN5O4 | CID 8974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound but not adenosine induces apoptosis in rheumatoid fibroblasts independently of cell surface adenosine receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound but not adenosine induces apoptosis in rheumatoid fibroblasts independently of cell surface adenosine receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-Chloroadenosine and Fluorescent Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of 2-Chloroadenosine (2-CADO) in fluorescent assays.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with my fluorescent assay?
Yes, it is possible. Interference can occur through several mechanisms:
-
Inner Filter Effect: this compound absorbs light in the UV range, which may overlap with the excitation or emission spectra of your fluorescent probe. This can lead to a decrease in the measured fluorescence signal.
-
Fluorescence Quenching: this compound, as a purine (B94841) analog, may quench the fluorescence of certain fluorophores through direct electronic interactions, a phenomenon known as collisional or contact quenching.[1][2][3] This is a distance-dependent process where the close proximity of 2-CADO to the fluorophore results in a non-radiative energy transfer.[3]
-
Intrinsic Fluorescence: While less common for molecules of this type, there is a possibility that this compound itself exhibits some level of fluorescence, which could increase background signal.
Q2: What are the known spectroscopic properties of this compound?
Published data on the comprehensive spectroscopic properties of this compound is limited. However, its UV absorbance has been documented.
| Property | Wavelength (nm) | pH |
| UV Absorbance Maximum | 264 | 1 and 7 |
| UV Absorbance Maximum | 265 | 13 |
Data sourced from ChemicalBook.
Q3: In which types of fluorescent assays is interference from this compound a concern?
Interference is a potential concern in any fluorescent assay where this compound is used, particularly in competitive binding assays for adenosine (B11128) receptors that utilize fluorescent ligands.[4] Examples include:
-
Fluorescence Polarization (FP) assays
-
Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) assays
-
Fluorescent ligand-binding assays using techniques like flow cytometry or confocal microscopy.
-
Enzyme activity assays that use fluorescent substrates, where 2-CADO might be an allosteric modulator.
Troubleshooting Guides
If you are experiencing unexpected results in your fluorescent assay when using this compound, follow these troubleshooting steps.
Problem 1: Decreased Fluorescence Signal
A decrease in fluorescence intensity upon addition of this compound can be due to displacement of a fluorescent probe (the desired outcome in a competition assay), the inner filter effect, or fluorescence quenching.
-
Objective: To determine if the observed decrease in fluorescence is due to competitive binding of this compound to the target receptor or due to direct interference with the fluorescent signal.
-
Materials:
-
Your fluorescent probe (ligand, antibody, etc.)
-
This compound
-
Assay buffer
-
A control protein that does not bind your fluorescent probe or this compound.
-
96-well black microplate suitable for fluorescence readings.
-
Fluorometric microplate reader.
-
-
Methodology:
-
Control Experiment (No Target):
-
Prepare a solution of your fluorescent probe in the assay buffer at the same concentration used in your main experiment.
-
Add increasing concentrations of this compound to this solution.
-
Incubate for the same duration as your main assay.
-
Measure the fluorescence intensity.
-
-
Control Experiment (Non-binding Protein):
-
Repeat the above experiment but include a non-binding control protein at a similar concentration to your target protein. This helps to account for any non-specific interactions.
-
-
Data Analysis:
-
If the fluorescence signal decreases in the absence of the target receptor, it indicates that this compound is causing interference through the inner filter effect or quenching.
-
If the fluorescence signal remains stable in the control experiments but decreases in the presence of the target receptor, the signal reduction is likely due to competitive binding.
-
-
Caption: Troubleshooting workflow for decreased fluorescence.
Problem 2: Increased Background Fluorescence
An unexpected increase in background fluorescence could indicate that this compound itself is fluorescent under your experimental conditions.
-
Objective: To determine if this compound contributes to the background fluorescence in your assay.
-
Materials:
-
This compound
-
Assay buffer
-
96-well black microplate.
-
Fluorometric microplate reader with scanning capabilities.
-
-
Methodology:
-
Prepare serial dilutions of this compound in your assay buffer, covering the concentration range used in your experiment.
-
Include a buffer-only control.
-
Measure the fluorescence at the excitation and emission wavelengths used for your primary fluorophore.
-
If your plate reader has spectral scanning capabilities, perform an emission scan of the highest concentration of this compound using the excitation wavelength of your assay.
-
-
Data Analysis:
-
A concentration-dependent increase in fluorescence in the absence of your fluorescent probe indicates that this compound has intrinsic fluorescence at the measured wavelengths.
-
Caption: Adenosine receptor signaling pathways.
References
- 1. The mechanism and regularity of quenching the effect of bases on fluorophores: the base-quenched probe method - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Multiple Pathway Quenchers: Efficient Quenching of Common Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment screening at adenosine-A(3) receptors in living cells using a fluorescence-based binding assay. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Validation & Comparative
Validating 2-Chloroadenosine A1 Receptor Activation: A Comparative Guide to Selective Antagonists
For researchers, scientists, and drug development professionals, the accurate validation of G-protein coupled receptor (GPCR) activation is paramount. This guide provides a comprehensive comparison of selective antagonists used to validate the activation of the A1 adenosine (B11128) receptor (A1AR) by the agonist 2-Chloroadenosine. We present supporting experimental data, detailed protocols for key assays, and visual aids to elucidate signaling pathways and experimental workflows.
This compound is a stable analog of adenosine that acts as a non-selective agonist for adenosine receptors. Its activation of the A1 subtype, a Gi/o-coupled receptor, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. To confirm that the observed effects of this compound are indeed mediated by the A1 receptor, selective antagonists are employed to competitively block this interaction. This guide focuses on two highly selective A1AR antagonists, DPCPX and PSB-36, and the non-selective antagonist CGS 15943, providing a framework for their use in validating this compound's activity.
Performance Comparison of A1 Adenosine Receptor Ligands
The following tables summarize the binding affinities (Ki) of this compound and the selected antagonists at the four human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinity (Ki) of this compound at Human Adenosine Receptors
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) |
| This compound | ~300[1] | ~80[1] | >10,000 | ~2300 |
Table 2: Binding Affinity (Ki) and Selectivity of Antagonists at Human Adenosine Receptors
| Antagonist | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | A1 Selectivity vs. A2A | A1 Selectivity vs. A2B | A1 Selectivity vs. A3 |
| DPCPX | 0.46 - 3.9[2][3][4] | 130 - 340[2][3][4] | 50 - 1000[3][4] | 4000[3][4] | ~283-739 fold | ~13-2174 fold | ~1026-8696 fold |
| PSB-36 | 0.7[5] | 980[5] | 187[5] | 2300[5] | ~1400 fold | ~267 fold | ~3286 fold |
| CGS 15943 | 3.5[6][7] | 4.2[6][7] | 16[6][7] | 50 - 51[6][7] | ~1.2 fold | ~4.6 fold | ~14-15 fold |
Data compiled from multiple sources and may vary based on experimental conditions.
Elucidating the A1 Adenosine Receptor Signaling Pathway
Activation of the A1 adenosine receptor by an agonist like this compound triggers a well-defined signaling cascade. The receptor is coupled to inhibitory G-proteins (Gi/o), which, upon activation, dissociate into their α and βγ subunits. The Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The Gβγ subunits can modulate the activity of various ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type calcium channels.
Experimental Validation Workflow
The validation of this compound's A1 receptor-mediated activity typically follows a structured experimental workflow. This involves initial binding assays to determine the affinity of the agonist and antagonists, followed by functional assays to measure the physiological response (e.g., cAMP inhibition). The specificity of the response is then confirmed by demonstrating that a selective antagonist can competitively inhibit the agonist-induced effect.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol provides a general framework for a competitive radioligand binding assay to determine the Ki of unlabeled ligands for the A1 adenosine receptor.
Materials:
-
Cell membranes prepared from cells expressing the human A1 adenosine receptor.
-
Radioligand: [³H]DPCPX (a selective A1 antagonist).
-
Unlabeled ligands: this compound, DPCPX, PSB-36, CGS 15943.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the A1AR in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer.
-
50 µL of unlabeled ligand at various concentrations (for competition curves) or buffer (for total binding).
-
50 µL of radioligand ([³H]DPCPX) at a final concentration close to its Kd.
-
100 µL of the membrane preparation.
-
For non-specific binding, add a high concentration of an unlabeled A1AR ligand (e.g., 10 µM NECA) instead of the buffer.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the unlabeled ligand and fit the data using a non-linear regression model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (LANCE® Ultra cAMP Kit Protocol)
This protocol describes a method to measure the inhibition of forskolin-stimulated cAMP production by this compound and its reversal by A1AR antagonists using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
CHO-K1 cells stably expressing the human A1 adenosine receptor.
-
LANCE® Ultra cAMP Kit (PerkinElmer).
-
This compound.
-
DPCPX, PSB-36, CGS 15943.
-
Stimulation Buffer (HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4).
-
White, opaque 384-well microplates.
-
TR-FRET compatible plate reader.
Procedure:
-
Cell Preparation: Culture CHO-K1-hA1AR cells to ~80-90% confluency. On the day of the assay, detach the cells and resuspend them in stimulation buffer to the desired concentration.
-
Agonist Dose-Response:
-
Add 5 µL of cell suspension to each well of a 384-well plate.
-
Add 5 µL of this compound at various concentrations (typically from 1 pM to 10 µM).
-
Add 5 µL of forskolin at a final concentration that gives a submaximal stimulation of cAMP (e.g., 1-10 µM).
-
Add 5 µL of stimulation buffer.
-
-
Antagonist Inhibition:
-
Add 5 µL of cell suspension to each well.
-
Add 5 µL of the antagonist (DPCPX, PSB-36, or CGS 15943) at a fixed concentration.
-
Add 5 µL of this compound at various concentrations.
-
Add 5 µL of forskolin.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
cAMP Detection:
-
Add 5 µL of Eu-cAMP tracer solution to each well.
-
Add 5 µL of ULight™-anti-cAMP antibody solution to each well.
-
-
Second Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Plate Reading: Read the plate on a TR-FRET plate reader, with excitation at 320 or 340 nm and emission at 615 nm and 665 nm.
-
Data Analysis: Calculate the 665/615 nm emission ratio. The signal is inversely proportional to the cAMP concentration. Plot the emission ratio against the log concentration of this compound to generate dose-response curves. Fit the curves using a four-parameter logistic equation to determine the EC50 values. For antagonist experiments, a rightward shift in the this compound dose-response curve indicates competitive antagonism. A Schild analysis can be performed to determine the pA2 value of the antagonist.
Conclusion
The validation of this compound's activity at the A1 adenosine receptor is a critical step in pharmacological research. The use of highly selective antagonists such as DPCPX and PSB-36 in both radioligand binding and functional assays provides robust evidence for A1AR-mediated effects. The data and protocols presented in this guide offer a comprehensive framework for researchers to confidently and accurately characterize the interaction of this compound with the A1 adenosine receptor, thereby advancing our understanding of purinergic signaling and facilitating the development of novel therapeutics.
References
- 1. A1 and A2A adenosine receptor modulation of alpha 1-adrenoceptor-mediated contractility in human cultured prostatic stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine A1 and A2 Receptors: Structure-Function Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AID 30310 - Inhibition of cAMP formation in CHO cells expressing adenosine A1 receptor - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Adenosine Receptor Agonists Increase the Inhibition of Platelet Function by P2Y12 Antagonists in a cAMP- and Calcium-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DPCPX | Adenosine A1 Receptor Antagonists: R&D Systems [rndsystems.com]
A Comparative Analysis of the In Vivo Half-Life of 2-Chloroadenosine and Adenosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo half-life of 2-Chloroadenosine and its parent nucleoside, adenosine (B11128). The significant disparity in their metabolic stability is a critical factor in their pharmacological applications. This document summarizes key pharmacokinetic data, details the underlying metabolic pathways, and provides standardized experimental protocols for in vivo half-life determination.
Data Presentation: In Vivo Half-Life Comparison
The in vivo half-life of this compound is substantially longer than that of adenosine. This difference is primarily attributed to the resistance of this compound to degradation by adenosine deaminase.
| Compound | Species | Half-Life | Key Findings |
| Adenosine | Human | < 10 seconds[1][2][3][4] | Rapidly metabolized in the blood by adenosine deaminase[3][5]. |
| 2-Chloro-2'-deoxyadenosine (Cladribine) * | Human | α-phase: 35 ± 12 minβ-phase: 6.7 ± 2.5 hours[6] | A two-compartment model shows a biphasic elimination. A three-compartment model revealed half-lives of 8 minutes, 1 hour 6 minutes, and 6.3 hours[6]. |
*Note: Data for 2-chloro-2'-deoxyadenosine, a close structural analog of this compound, is presented here as a surrogate to illustrate the dramatic increase in half-life upon modification of the adenosine structure. This compound is recognized as a metabolically stable analog of adenosine[7][8][9].
Metabolic Pathways
The metabolic fates of adenosine and this compound diverge significantly, explaining their different half-lives. Adenosine is rapidly cleared, whereas this compound's resistance to a key metabolic enzyme leads to its prolonged presence in the circulation.
Adenosine Signaling Pathway
Caption: Metabolic pathways of adenosine.
This compound Signaling Pathway
Caption: Metabolic pathway of this compound.
Experimental Protocols
The following section outlines a general methodology for determining the in vivo half-life of nucleoside analogs like this compound.
Experimental Workflow
Caption: General workflow for in vivo half-life studies.
Detailed Methodology
1. Animal Model and Acclimatization:
-
Species: Male Sprague-Dawley rats (250-300g) are a commonly used model.
-
Acclimatization: Animals should be housed in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment, with ad libitum access to food and water.
2. Catheter Implantation (for serial blood sampling):
-
To facilitate serial blood sampling without causing undue stress to the animals, a catheter can be surgically implanted into the jugular or carotid artery under anesthesia.
-
Animals should be allowed to recover for at least 24 hours post-surgery.
3. Compound Administration:
-
Formulation: this compound is dissolved in a suitable vehicle, such as sterile saline.
-
Route of Administration: For determining elimination half-life, intravenous (IV) bolus injection is typically preferred.
-
Dosage: The dose will depend on the specific study objectives but should be sufficient to achieve plasma concentrations detectable by the analytical method.
4. Blood Sampling:
-
Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points post-administration. A typical sampling schedule might be: 0 (pre-dose), 2, 5, 15, 30, 60, 120, 240, and 480 minutes.
-
To prevent coagulation, blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA).
-
Crucially for adenosine and its analogs, samples should be immediately transferred to a pre-chilled "stop solution" to inhibit ex vivo metabolism. A typical stop solution contains inhibitors of adenosine deaminase (e.g., erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA)) and adenosine kinase (e.g., 5'-iodotubercidin).
5. Plasma Preparation:
-
Blood samples are centrifuged (e.g., at 4°C, 2000 x g for 10 minutes) to separate the plasma.
-
The resulting plasma supernatant is transferred to a clean tube and stored at -80°C until analysis.
6. Bioanalytical Method:
-
Technique: High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are the preferred methods for quantifying this compound in plasma. LC-MS/MS offers higher sensitivity and selectivity.
-
Sample Preparation: Plasma samples typically undergo protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) to remove interfering substances before analysis.
-
Quantification: A standard curve is generated using known concentrations of this compound in blank plasma to allow for accurate quantification of the compound in the study samples.
7. Pharmacokinetic Analysis:
-
The plasma concentration-time data for each animal is plotted.
-
Pharmacokinetic parameters, including the elimination half-life (t½), are calculated using non-compartmental or compartmental analysis with appropriate software (e.g., Phoenix WinNonlin). The half-life is calculated from the terminal elimination phase of the concentration-time curve.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo protein half-life analysis identifies the SREBF1-SLC27a5 axis governs antioxidant response in preclinical alcoholic rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Purification and Analysis of Nucleotides and Nucleosides from Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Real-time measurement of small molecules directly in awake, ambulatory animals | Semantic Scholar [semanticscholar.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Measuring in vivo protein half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
2-Chloroadenosine vs. Cladribine: A Comparative Analysis of Cytotoxic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
In the landscape of purine (B94841) nucleoside analogs, both 2-Chloroadenosine (2-CAdo) and Cladribine (B1669150) (2-chloro-2'-deoxyadenosine, 2-CdA) are potent cytotoxic agents that induce apoptosis in various cell types, particularly those of lymphoid origin. While structurally similar, their cytotoxic mechanisms exhibit distinct differences that are critical for researchers and drug development professionals to understand. This guide provides an objective comparison of their cytotoxic mechanisms, supported by experimental data and detailed protocols.
At a Glance: Key Differences in Cytotoxic Mechanisms
| Feature | This compound (2-CAdo) | Cladribine (2-CdA) |
| Primary Activation Enzyme | Adenosine (B11128) Kinase | Deoxycytidine Kinase (DCK) |
| Active Metabolite | 2-Chloro-ATP (2-Cl-ATP) | 2-Chloro-deoxy-ATP (2-Cd-ATP) |
| Primary Mechanism of Action | Inhibition of DNA, RNA, and protein synthesis; ATP depletion | Incorporation into DNA, leading to DNA strand breaks and inhibition of DNA synthesis and repair |
| Signaling Pathway | Intrinsic apoptosis pathway, p53-independent, partially dependent on adenosine receptors | DNA damage response, p53 activation, intrinsic apoptosis pathway |
| Cellular Uptake | Mediated by nitrobenzyl-thioinosine-sensitive transporter | Primarily via nucleoside transporter proteins; insensitive to dipyridamole |
Quantitative Cytotoxicity Data
Direct comparative studies on the IC50 or EC50 values of this compound and Cladribine in the same cell lines are limited. However, data from various studies provide insights into their respective potencies.
Table 1: Cytotoxicity of Cladribine in Various Cell Lines
| Cell Line | Assay | IC50/EC50 | Reference |
| H9 (T-lymphoid) | Growth Inhibition | 0.44 µM | [1] |
| H9-araC (AZT-resistant T-lymphoid) | Growth Inhibition | 0.82 µM | [1] |
| Myeloma Cell Line 1 | DNA Synthesis Inhibition (ID50) | 8 nM | [2] |
| Myeloma Cell Line 2 | DNA Synthesis Inhibition (ID50) | 100 nM | [2] |
| Myeloma Cell Line 3 | DNA Synthesis Inhibition (ID50) | 500 nM | [2] |
| Myeloma Cell Line 4 | DNA Synthesis Inhibition (ID50) | 2500 nM | [2] |
| Primary Myeloma Cells | DNA Synthesis Inhibition (ID50) | 250 nM | [2] |
| Mononuclear cells (CLL) | MTT Assay (EC50) | 0.16 µM | [3][4] |
| Mononuclear cells (AML) | MTT Assay (EC50) | ~0.15 µM (median) | [3][4] |
Table 2: Apoptosis Induction by this compound and Cladribine
| Compound | Cell Line | Concentration for Apoptosis Induction | Reference |
| This compound | Human Astrocytoma (ADF) | Time- and concentration-dependent | [5] |
| Cladribine | Human Astrocytoma (ADF) | Time- and concentration-dependent | [5] |
| Cladribine | Human Monocytes | Significant apoptosis at 24h | [6] |
| Cladribine | Monocyte-derived Dendritic Cells | Apoptosis evident at 72h | [6][7] |
| Cladribine | MS patient lymphocytes | Increased apoptosis with treatment | [8] |
Detailed Cytotoxic Mechanisms
Both this compound and Cladribine must be metabolized intracellularly to their active triphosphate forms to exert their cytotoxic effects. However, the enzymes involved and the subsequent downstream effects differ significantly.
This compound (2-CAdo)
This compound is an adenosine deaminase-resistant analog of adenosine. Its cytotoxicity is primarily a result of its intracellular metabolism. After cellular uptake, it is phosphorylated by adenosine kinase to 2-chloro-AMP, which is further converted to the active metabolite, 2-chloro-ATP (2-Cl-ATP) .
The cytotoxic effects of 2-Cl-ATP are multifaceted:
-
Inhibition of Macromolecule Synthesis : 2-Cl-ATP inhibits DNA, RNA, and protein synthesis.
-
ATP Depletion : The accumulation of 2-Cl-ATP contributes to a decrease in intracellular ATP concentrations.
-
Induction of Apoptosis : 2-CAdo induces the intrinsic pathway of apoptosis, characterized by the release of cytochrome c from the mitochondria. This process appears to be p53-independent.
Cladribine (2-CdA)
Cladribine, a chlorinated deoxyadenosine (B7792050) analog, is selectively toxic to lymphocytes and other hematopoietic cells. Its activation is dependent on deoxycytidine kinase (DCK) , an enzyme highly expressed in these cell types. DCK phosphorylates Cladribine to 2-chloro-deoxy-AMP, which is subsequently converted to the active triphosphate form, 2-chloro-deoxy-ATP (2-Cd-ATP) .
The primary cytotoxic mechanism of 2-Cd-ATP involves:
-
DNA Incorporation and Strand Breaks : 2-Cd-ATP is incorporated into DNA, leading to the inhibition of DNA synthesis and repair. This results in the accumulation of DNA strand breaks.
-
DNA Damage Response : The accumulation of DNA damage triggers a p53-dependent DNA damage response.
-
Induction of Apoptosis : This response leads to the release of cytochrome c from the mitochondria and the activation of caspases, ultimately resulting in apoptosis. Cladribine has been shown to induce apoptosis in both dividing and resting lymphocytes.[9]
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of this compound and Cladribine, the following diagrams illustrate their respective signaling pathways leading to apoptosis and a general workflow for assessing cytotoxicity.
Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a general method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of this compound or Cladribine and incubate for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 values.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
FACS tubes
Procedure:
-
Cell Preparation: Culture and treat cells with this compound or Cladribine as described for the MTT assay.
-
Cell Harvesting: After treatment, harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Conclusion
This compound and Cladribine, while both effective cytotoxic agents, operate through distinct metabolic and signaling pathways. The primary determinant of their cellular targets and mechanisms of action lies in their differential activation by adenosine kinase and deoxycytidine kinase, respectively. This leads to different active metabolites that interfere with cellular processes in unique ways. A thorough understanding of these differences is paramount for the strategic design of preclinical studies and the development of novel therapeutic approaches targeting lymphoid malignancies and autoimmune diseases. The provided experimental protocols offer a starting point for researchers to quantitatively assess and compare the cytotoxic effects of these and other nucleoside analogs.
References
- 1. 2-Chloro-2'-deoxyadenosine synergistically enhances azidothymidine cytotoxicity in azidothymidine resistant T-lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of 2-chlorodeoxyadenosine and melphalan myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of cytotoxicity of 2-chloro- 2'-arabino-fluoro-2'-deoxyadenosine (clofarabine) with cladribine in mononuclear cells from patients with acute myeloid and chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of cytotoxicity of 2-chloro- 2'-arabino-fluoro-2'-deoxyadenosine (clofarabine) with cladribine in mononuclear cells from patients with acute myeloid and chronic lymphocytic leukemia | Haematologica [haematologica.org]
- 5. Apoptosis induced by 2-chloro-adenosine and 2-chloro-2'-deoxy-adenosine in a human astrocytoma cell line: differential mechanisms and possible clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Chlorodeoxyadenosine (cladribine) induces apoptosis in human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Chlorodeoxyadenosine (cladribine) induces apoptosis in human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Cladribine on Neuronal Apoptosis: New Insight of In Vitro Study in Multiple Sclerosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Similarity of apoptosis induction by 2-chlorodeoxyadenosine and cisplatin in human mononuclear blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reproducibility of 2-Chloroadenosine's Effects Across Different Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the consistency of a compound's effects across various biological systems is paramount. This guide provides a comparative analysis of the reproducibility of the effects of 2-Chloroadenosine (CADO), a metabolically stable adenosine (B11128) analog, in different cell lines. By summarizing key experimental data and detailing methodologies, this document aims to facilitate a clearer understanding of CADO's therapeutic potential and its variable mechanisms of action.
This compound, a non-selective agonist for adenosine receptors, has been shown to induce apoptosis and inhibit cell growth in a variety of cell types.[1][2] Its activity is complex, with effects mediated either through the activation of adenosine receptors on the cell surface or via intracellular metabolism following cellular uptake.[1][3] This dual mechanism contributes to the observed variability in its effects across different cell lines.
Comparative Analysis of this compound's Cytotoxic Effects
The cytotoxic and apoptotic effects of this compound have been evaluated in numerous studies, revealing a range of sensitivities across different cell lines. The half-maximal inhibitory concentration (IC50) and the extent of apoptosis induction are key parameters for assessing these effects.
| Cell Line | Cell Type | Effect Measured | Concentration/IC50 | Key Findings |
| EHEB | Leukemia | Apoptosis | Not specified | CADO induces apoptosis through intracellular metabolism, leading to the formation of 2-chloro-ATP, ATP depletion, and activation of the intrinsic apoptotic pathway.[1] |
| CCRF-CEM | T-lymphoblastoid | Growth Inhibition | IC50: 0.045 µM | CADO is highly effective in inhibiting the growth of T-lymphoblastoid cells and causes an accumulation of cells in the S phase.[4] |
| Peripheral Lymphocytes (Normal and Leukemic) | Lymphocytes | Apoptosis | 0.05 µg/ml to 0.4 µg/ml | CADO induces a dose-dependent increase in apoptosis in both normal and leukemic lymphocytes.[5] |
| Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLSs) | Fibroblasts | Apoptosis | >=50 µM | CADO induces apoptosis independently of adenosine receptor signaling, requiring cellular uptake and phosphorylation by adenosine kinase.[3][6] |
| PC3 | Prostate Cancer | Growth Inhibition, Cell Cycle Arrest | Not specified | CADO acts as a metabolic precursor to an S-phase specific nucleoside analogue, inhibiting DNA synthesis and leading to cell cycle arrest in the S-phase.[2][7] |
| Myoblastic cells and Myotubes (C2C12) | Muscle cells | Apoptosis and Myotube Disruption | Not specified | CADO-induced cytotoxicity is dependent on intracellular phosphorylation and not on extracellular adenosine receptors.[8] |
Signaling Pathways of this compound
The mechanism of action of this compound is multifaceted and can be initiated through two primary routes: adenosine receptor activation and intracellular metabolism. The following diagram illustrates the key pathways involved in CADO-induced apoptosis.
Caption: Signaling pathways of this compound leading to apoptosis.
Experimental Protocols
The reproducibility of experimental results is critically dependent on the methodologies employed. Below are summarized protocols for key assays used to evaluate the effects of this compound.
Cell Culture:
-
Cell Lines: EHEB, CCRF-CEM, PC3, and primary cells like peripheral lymphocytes and RA-FLSs are commonly used.
-
Media: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining:
-
Cells are seeded in 6-well plates and treated with varying concentrations of CADO for 24-72 hours.
-
Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension and incubated in the dark for 15 minutes.
-
The percentage of apoptotic cells (Annexin V positive) is determined by flow cytometry.[6]
-
-
DNA Fragmentation Assay:
-
Cells are treated with CADO as described above.
-
DNA is extracted and analyzed by agarose (B213101) gel electrophoresis for the characteristic ladder pattern of apoptosis.
-
Alternatively, a quantitative DNA fragmentation ELISA can be used.[3]
-
-
Caspase-3 Activation:
-
Cell lysates are prepared from CADO-treated and control cells.
-
Caspase-3 activity is measured using a colorimetric or fluorometric assay kit based on the cleavage of a specific substrate.[1]
-
Cell Viability and Proliferation Assays:
-
MTT or WST-1 Assay:
-
Cells are seeded in 96-well plates and treated with a range of CADO concentrations.
-
After the desired incubation period (e.g., 24, 48, 72 hours), MTT or WST-1 reagent is added to each well.
-
Following a further incubation, the absorbance is measured using a microplate reader to determine the percentage of viable cells relative to untreated controls.
-
-
Crystal Violet Assay:
-
Cells are seeded and treated as in the MTT assay.
-
After treatment, the medium is removed, and cells are fixed and stained with crystal violet solution.
-
The dye is solubilized, and the absorbance is measured to quantify cell number.[9]
-
Experimental Workflow for Assessing CADO's Effects:
The following diagram outlines a typical workflow for investigating the effects of this compound on a specific cell line.
Caption: A typical experimental workflow for assessing CADO's effects.
Conclusion
The effects of this compound are demonstrably cell-type specific, a factor that is crucial for assessing the reproducibility of its action. The variability appears to stem from differences in the expression of adenosine receptors, nucleoside transporters, and the activity of intracellular enzymes like adenosine kinase. For instance, in RA-FLSs, the apoptotic effect is independent of adenosine receptors and relies on cellular uptake and subsequent phosphorylation.[3][6] In contrast, in other cell types, receptor-mediated signaling may play a more significant role.
This guide highlights the importance of detailed experimental characterization when studying the effects of this compound. For researchers and drug developers, it is essential to consider the specific cellular context and to employ a standardized set of assays to ensure the reproducibility and comparability of findings. Future studies focusing on a broader panel of cell lines with well-characterized genetic and metabolic backgrounds will be invaluable in further elucidating the factors that govern the cellular response to this promising therapeutic agent.
References
- 1. Mechanisms of cell death induced by this compound in leukemic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound but not adenosine induces apoptosis in rheumatoid fibroblasts independently of cell surface adenosine receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis by 2-chloro-2'deoxyadenosine (2-CdA) alone and in combination with other cytotoxic drugs: synergistic effects on normal and neoplastic lymphocytes by addition of doxorubicin and mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound but not adenosine induces apoptosis in rheumatoid fibroblasts independently of cell surface adenosine receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of this compound toxicity to PC3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adenosine- and 2-chloro-adenosine-induced cytopathic effects on myoblastic cells and myotubes: involvement of different intracellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Neuroprotective Efficacy of 2-Chloroadenosine: A Comparative Analysis with Other Adenosine Analogs
For Immediate Release
In the landscape of neuroprotective research, particularly in the context of ischemic brain injury, adenosine (B11128) analogs have long been a focal point of investigation. Among these, 2-Chloroadenosine (2-CADO), a metabolically stable analog of adenosine, has demonstrated significant promise. This guide provides a comprehensive comparison of the neuroprotective efficacy of this compound against other key adenosine analogs, supported by experimental data, detailed protocols, and an exploration of the underlying signaling pathways. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the comparative advantages of these compounds in neuroprotection.
Executive Summary
Extracellular adenosine levels rise during periods of ischemia, acting as an endogenous neuroprotective agent primarily through the activation of A1 adenosine receptors (A1Rs). This activation mitigates excitotoxicity by reducing the release of glutamate (B1630785) and hyperpolarizing neuronal membranes. This compound, a preferential A1R agonist, has been shown to be effective in reducing neuronal damage in various experimental models of stroke. This guide compares its efficacy with other adenosine analogs, including the selective A1R agonist N6-cyclopentyladenosine (CPA) and the A2A receptor agonist Regadenoson, highlighting the superior neuroprotective profile of A1R agonists in preclinical studies.
Comparative Efficacy of Adenosine Analogs in Neuroprotection
The neuroprotective effects of adenosine analogs are predominantly mediated by their interaction with adenosine receptor subtypes, most notably the A1 and A2A receptors. While A1R activation is largely considered neuroprotective, the role of A2A receptor activation is more complex and can sometimes be detrimental.
This compound (2-CADO) is a stable adenosine analog that acts as a non-selective adenosine receptor agonist, with a preference for the A1 receptor. Its stability and potent activation of A1Rs make it an effective neuroprotective agent in models of cerebral ischemia. Studies have shown its ability to reduce ischemic cell loss and decrease lipid peroxidation during reperfusion.[1]
N6-cyclopentyladenosine (CPA) is a highly selective and potent A1R agonist. Its targeted action on A1Rs allows for a focused investigation of the role of this specific receptor in neuroprotection. Like 2-CADO, CPA has demonstrated neuroprotective effects in various experimental settings.
Regadenoson , in contrast, is a selective A2A receptor agonist. The activation of A2A receptors has been linked to the exacerbation of glutamatergic excitotoxicity, potentially counteracting the neuroprotective effects mediated by A1Rs.[2] Therefore, its utility as a primary neuroprotective agent in stroke is questionable, and some studies suggest A2A receptor antagonists may be more beneficial.[3]
Quantitative Data Comparison
The following tables summarize quantitative data from various preclinical studies, comparing the neuroprotective effects of this compound and its analogs. It is important to note that direct head-to-head comparisons in the same experimental setup are limited, and thus, these data are compiled from various sources.
| Compound | Experimental Model | Dose | Outcome Measure | Result | Reference |
| 2-chloro-N6-cyclopentyladenosine (CCPA) | Middle Cerebral Artery Occlusion (MCAO) in rats | Not Specified | Infarct Volume | Significant reduction in infarct size | [4] |
| This compound (2-CADO) | Bilateral common carotid artery occlusion in gerbils | 0.6 mg/kg, IV | Malondialdehyde (MDA) Level | Significant recovery of MDA level during reperfusion | [1] |
| Tetrahydroxy Stilbene Glycoside (TSG) (A1R Agonist) | MCAO in rats | High, Medium, and Low doses | Infarct Volume | Infarct volume decreased from 58.07% to ~36% | [5] |
| Adenosine | H2O2-treated neural stem cells | 6 µM | Apoptosis Rate | Significantly decreased apoptosis | [6] |
| 2-chloro-N6-cyclopentyladenosine (CCPA) | Chronic Intermittent Hypoxia in mice | Not Specified | Apoptosis Index | Prevented the increase in apoptosis | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two common models used to assess neuroprotection.
Middle Cerebral Artery Occlusion (MCAO) in Rats
This in vivo model simulates focal ischemic stroke.
-
Animal Preparation: Adult male rats (e.g., Sprague-Dawley or Wistar) weighing 250-300g are used. Animals are anesthetized, typically with isoflurane. Body temperature is maintained at 37°C throughout the procedure.
-
Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and transected. A silicon rubber-coated 4-0 monofilament is inserted into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion and Reperfusion: The filament is left in place for a specified duration (e.g., 90 minutes) to induce ischemia. For reperfusion studies, the filament is then withdrawn to allow blood flow to resume.
-
Assessment of Infarct Volume: 24 to 48 hours after MCAO, the rat is euthanized, and the brain is removed. The brain is sliced into coronal sections and stained with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted area unstained (white). The infarct volume is then quantified using image analysis software.
Oxygen-Glucose Deprivation (OGD) in Hippocampal Slices
This in vitro model mimics the cellular environment of ischemia.
-
Slice Preparation: Hippocampi are dissected from rat brains and sliced into 400 µm sections using a tissue chopper. Slices are then placed on membrane inserts in culture trays with culture medium.
-
OGD Induction: After a period of stabilization in culture, the slices are transferred to a glucose-free medium. The slices are then placed in an anaerobic chamber, and the atmosphere is replaced with a mixture of 95% N2 and 5% CO2 for a defined period (e.g., 45-60 minutes) at 37°C.
-
Reoxygenation: Following OGD, the slices are returned to a normoxic environment with glucose-containing culture medium.
-
Assessment of Neuronal Viability: Cell death is commonly assessed using fluorescent dyes such as propidium (B1200493) iodide (PI), which stains the nuclei of dead cells. The intensity of PI fluorescence is quantified to determine the extent of neuronal death. Alternatively, the release of lactate (B86563) dehydrogenase (LDH) into the culture medium can be measured as an indicator of cell damage.
Signaling Pathways in A1 Receptor-Mediated Neuroprotection
The neuroprotective effects of this compound and other A1R agonists are mediated through a complex signaling cascade. The activation of A1Rs, which are G-protein coupled receptors, initiates a series of intracellular events that ultimately lead to reduced neuronal excitability and protection against ischemic damage.
Caption: Adenosine A1 Receptor Signaling Pathway in Neuroprotection.
The diagram above illustrates the primary signaling pathway initiated by the binding of an A1R agonist like this compound. This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and reduced protein kinase A (PKA) activity. Concurrently, the activated G-protein inhibits voltage-gated calcium channels, reducing calcium influx and thereby decreasing the release of the excitatory neurotransmitter glutamate. The G-protein also activates potassium channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Both of these effects contribute to a state of reduced neuronal excitability, which is a cornerstone of neuroprotection in the context of ischemia.
Caption: Workflow for the Middle Cerebral Artery Occlusion (MCAO) model.
Conclusion
The available preclinical evidence strongly supports the neuroprotective efficacy of A1 adenosine receptor agonists in models of ischemic stroke. This compound, as a stable and potent A1R agonist, stands out as a promising candidate for further investigation. Its ability to reduce neuronal damage is well-documented, although more direct comparative studies with other analogs are needed to fully elucidate its relative potency. In contrast, A2A receptor agonists like Regadenoson appear less suitable for neuroprotection in the context of stroke and may even have detrimental effects. Future research should focus on dose-optimization and the therapeutic window of A1R agonists, as well as exploring potential synergistic effects with other neuroprotective strategies to translate these promising preclinical findings into clinical applications.
References
- 1. Neuroprotection in Acute Ischemic Stroke: A Battle Against the Biology of Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regadenoson Stress Testing: A Comprehensive Review With a Focused Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigations on cyclophosphamide treatment during the preimplantation period. I. Differential sensitivity to maternal cyclophosphamide treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine A1 receptor agonist alleviates cerebral ischemia/reperfusion injury by inhibiting Nrf2/NLRP3 signaling‑mediated pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Adenosine decreases oxidative stress and protects H2O2-treated neural stem cells against apoptosis through decreasing Mst1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects of Adenosine A1 Receptor Signaling on Cognitive Impairment Induced by Chronic Intermittent Hypoxia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Chloroadenosine and Its Metabolites' Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 2-Chloroadenosine (2-CADO), a stable adenosine (B11128) analog, and its intracellular metabolites. The information presented is supported by experimental data from peer-reviewed scientific literature to aid in research and drug development.
Introduction
This compound (2-CADO) is a synthetic analog of adenosine that is resistant to degradation by adenosine deaminase, leading to a longer half-life and more potent effects both in vitro and in vivo.[1][2] It is widely used as a non-selective agonist for adenosine receptors and has been investigated for its potential therapeutic applications, including anticonvulsant and anticancer properties.[3] The biological effects of 2-CADO are multifaceted, involving both direct interactions with cell surface adenosine receptors and indirect actions following its cellular uptake and intracellular metabolism.[4] This guide will dissect these different modes of action, comparing the activity of the parent compound with its phosphorylated metabolites.
Comparative Biological Activity
The activity of this compound can be broadly categorized into two mechanisms: direct receptor agonism at the cell surface and intracellular effects following its metabolic conversion.
Direct Adenosine Receptor Agonism of this compound
2-CADO acts as a non-selective agonist at all four subtypes of adenosine receptors (A1, A2A, A2B, and A3), albeit with varying affinities. Activation of these G-protein coupled receptors initiates distinct downstream signaling cascades. A1 and A3 receptor activation typically leads to the inhibition of adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels. Conversely, A2A and A2B receptor activation stimulates adenylyl cyclase, resulting in an increase in cAMP.
Table 1: Adenosine Receptor Binding Affinities of this compound
| Receptor Subtype | Kᵢ (nM) |
| A₁ | 300 |
| A₂ₐ | 80 |
| A₃ | 1900 |
Intracellular Metabolism and Activity of Metabolites
Upon transport into the cell, 2-CADO is sequentially phosphorylated by intracellular kinases to form 2-chloro-adenosine monophosphate (2-chloro-AMP), 2-chloro-adenosine diphosphate (B83284) (2-chloro-ADP), and 2-chloro-adenosine triphosphate (2-chloro-ATP). The cytotoxicity of 2-CADO is primarily attributed to the intracellular accumulation of 2-chloro-ATP.
It is important to note that there is a significant lack of data in the scientific literature regarding the direct binding affinities and functional activities of the phosphorylated metabolites of 2-CADO at cell surface adenosine receptors. The primary focus of existing research has been on their intracellular effects.
Table 2: Comparative Cytotoxicity of this compound and a Related Metabolite
| Compound | Cell Line | IC₅₀ (µM) |
| 2-Chloroadenine (CAde) | EHEB (B-cell chronic lymphocytic leukemia) | 16 |
| 2-Chloroadenine (CAde) | B-CLL lymphocytes | 5 |
| 2-Chloro-2'-deoxyadenosine (CdA) | CCRF-CEM (T-lymphoblastoid) | 0.045 |
Note: Data for direct comparison of 2-CADO and its phosphorylated metabolites' cytotoxicity is limited. The data for 2-chloroadenine, a catabolite of the related compound 2-chloro-2'-deoxyadenosine, is included for context. The cytotoxicity of these compounds is often cell-line dependent.
Signaling and Metabolic Pathways
Adenosine Receptor Signaling Pathways Activated by this compound
The following diagram illustrates the primary signaling pathways initiated by the binding of 2-CADO to A1 and A2A adenosine receptors.
Caption: Adenosine Receptor Signaling Pathways.
Intracellular Metabolic Pathway of this compound
The diagram below outlines the intracellular conversion of 2-CADO into its active cytotoxic metabolite, 2-chloro-ATP.
Caption: Intracellular Metabolism of this compound.
Experimental Protocols
Radioligand Displacement Assay for Adenosine A1 Receptor Binding
This protocol is used to determine the binding affinity of a test compound for the A1 adenosine receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparation from cells expressing the human A1 adenosine receptor.
-
[³H]CCPA (2-chloro-N⁶-cyclopentyladenosine) as the radioligand.
-
Test compound (e.g., this compound).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a known A1 agonist (e.g., 10 µM this compound).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the following to each well in a final volume of 400 µL:
-
10 µL of test compound or buffer (for total binding) or non-specific binding control.
-
190 µL of binding buffer.
-
100 µL of [³H]CCPA solution (final concentration ~1 nM).
-
100 µL of membrane preparation (e.g., 6 µg of protein per well).
-
-
Incubate the plate at room temperature for 90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of the test compound from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
cAMP Functional Assay for Adenosine A2A Receptor Activation
This protocol measures the ability of a test compound to stimulate the production of cyclic AMP (cAMP) via the A2A adenosine receptor.
Materials:
-
HEK293 cells stably expressing the human A2A adenosine receptor.
-
Test compound (e.g., this compound).
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).
-
cAMP assay kit (e.g., HTRF-based kit).
-
Plate reader compatible with the assay kit.
Procedure:
-
Plate the A2A receptor-expressing cells in a 96- or 384-well plate and culture overnight.
-
On the day of the assay, remove the culture medium and wash the cells with PBS.
-
Add stimulation buffer containing various concentrations of the test compound to the wells. Include a positive control (e.g., NECA) and a negative control (buffer only).
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the cAMP assay kit. This typically involves adding a lysis buffer containing a labeled cAMP tracer and a specific antibody.
-
Read the plate on a compatible plate reader.
-
Generate a dose-response curve and determine the EC₅₀ value for the test compound.
Conclusion
This compound exhibits a dual mechanism of action. It acts as a direct agonist at all four adenosine receptor subtypes, with a preference for the A2A receptor. Concurrently, its intracellular phosphorylation to 2-chloro-ATP is a key driver of its cytotoxic effects, a mechanism that appears to be independent of cell surface receptor activation. For researchers in drug development, this highlights the importance of considering both on-target receptor-mediated effects and intracellular metabolic pathways when evaluating the therapeutic potential and potential side effects of nucleoside analogs like this compound. Further research is warranted to elucidate the direct activities, if any, of the phosphorylated metabolites of 2-CADO at adenosine receptors to provide a more complete understanding of their pharmacological profile.
References
- 1. Metabolism and cytotoxic effects of 2-chloroadenine, the major catabolite of 2-chloro-2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]
- 3. This compound, a preferential agonist of adenosine A1 receptors, enhances the anticonvulsant activity of carbamazepine and clonazepam in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine- and 2-chloro-adenosine-induced cytopathic effects on myoblastic cells and myotubes: involvement of different intracellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Chloroadenosine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of 2-Chloroadenosine
This compound is a chlorinated adenosine (B11128) analog utilized in scientific research. Due to its chemical properties and potential hazards, proper disposal is crucial to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound and associated contaminated materials. Adherence to these protocols is essential to mitigate exposure risks and maintain regulatory compliance.
Immediate Safety Precautions
Before handling this compound, it is imperative to be fully aware of its potential hazards. The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also suspected of damaging fertility or the unborn child. Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes chemical-resistant gloves, safety goggles or glasses with side shields, and a lab coat. When handling the solid form or preparing solutions, work should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.
In the event of accidental exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water[1].
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[1].
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention[1].
-
Ingestion: Rinse mouth with water and seek immediate medical attention[1].
Hazard Summary Table
The following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Hazard Statement | Primary Route of Exposure | Potential Health Effects |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion | Harmful if ingested. |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Skin Contact | Harmful upon skin absorption. |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Inhalation | May cause respiratory tract irritation[1]. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Skin Contact | May cause skin irritation. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Eye Contact | May cause eye irritation. |
| Reproductive Toxicity (Category 2) | H361: Suspected of damaging fertility or the unborn child | Ingestion, Inhalation, Skin Contact | Potential for reproductive harm. |
| Aquatic Toxicity (Acute, Category 1) | H400: Very toxic to aquatic life | Environmental Release | Poses a significant risk to aquatic ecosystems. |
| Aquatic Toxicity (Chronic, Category 1) | H410: Very toxic to aquatic life with long lasting effects | Environmental Release | Long-term adverse effects on aquatic life. |
Step-by-Step Disposal Procedures
The disposal of this compound and any materials contaminated with it must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash[2].
Experimental Protocol: Waste Segregation and Collection
-
Identify Waste Streams: Segregate waste into three categories:
-
Unused or Expired this compound (Bulk Waste): This includes the original product vial or any pure, unadulterated compound.
-
Contaminated Solid Waste (Trace Waste): This encompasses items such as contaminated gloves, pipette tips, weigh boats, and bench paper.
-
Contaminated Liquid Waste: This includes any solutions containing this compound.
-
-
Container Selection:
-
Waste Collection:
-
Bulk Waste: Place the original vial or a securely sealed container with the unused product into the designated hazardous waste container.
-
Solid Waste: Collect all contaminated solid materials in a dedicated, clearly labeled hazardous waste container[2].
-
Liquid Waste: Pour all solutions containing this compound into a designated hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed[2].
-
Labeling and Storage
Properly label all hazardous waste containers with the following information[2]:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: 146-77-0
-
An indication of the hazards (e.g., "Toxic," "Reproductive Hazard")
-
The date when the first piece of waste was added to the container
-
The name and contact information of the responsible researcher or lab
Store the sealed and labeled waste containers in a designated and secure satellite accumulation area, away from incompatible materials, until they are collected for disposal.
Final Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste[2][3]. Follow all institutional and local regulations for hazardous waste disposal. The primary method for the disposal of chlorinated organic compounds is typically high-temperature incineration at a licensed hazardous waste facility[4].
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling 2-Chloroadenosine
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 2-Chloroadenosine. Adherence to these procedures is essential for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and serious eye irritation, and may also lead to respiratory irritation. Furthermore, it is suspected of damaging fertility or the unborn child.
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) |
| H312: Harmful in contact with skin | Acute toxicity, dermal (Category 4) |
| H332: Harmful if inhaled | Acute toxicity, inhalation (Category 4) |
| H315: Causes skin irritation | Skin irritation (Category 2) |
| H319: Causes serious eye irritation | Eye irritation (Category 2A) |
| H335: May cause respiratory irritation | Specific target organ toxicity (single exposure) |
| H361: Suspected of damaging fertility or the unborn child | Reproductive toxicity (Category 2) |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure. Engineering controls, such as a chemical fume hood, should be the primary line of defense, supplemented by the equipment detailed below.
| Protection Area | Equipment | Specifications & Rationale |
| Eyes/Face | Safety Goggles & Face Shield | Use chemical splash goggles that meet EN166 or ANSI Z87.1 standards. A face shield should be worn over goggles, especially when there is a risk of splashing or dust generation.[2][3] |
| Skin/Body | Chemical-Resistant Lab Coat | A long-sleeved lab coat, fully buttoned, is required. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[2] Double-gloving is advised. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[4] |
| Respiratory | NIOSH-Approved Respirator | Required if handling the solid outside of a fume hood or if dust generation is likely.[2] A minimum of an N95-rated respirator should be used.[4][5] |
Operational Plan: Step-by-Step Handling Procedures
3.1. Preparation
-
Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[6]
-
Designate a Handling Area: All work with solid this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[7]
-
Assemble Materials: Before handling the compound, gather all necessary equipment: spatulas, weigh paper/boats, glassware, solvents, and waste containers.[2]
-
Verify Safety Equipment: Ensure an eyewash station and safety shower are accessible and unobstructed.[2]
3.2. Handling
-
Don PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
-
Weighing: To minimize dust formation, carefully weigh the desired amount of the compound on weigh paper or in a weigh boat inside a chemical fume hood.[4][7]
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Experimentation: Conduct all experimental procedures involving this compound within the designated handling area.
3.3. Post-Handling
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield/goggles, and then the lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[4][6]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All unused compound, contaminated weigh boats, gloves, and other disposable materials should be collected in a dedicated, sealed, and chemically-resistant container.[4] Label the container as "Hazardous Waste" with the full chemical name.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and chemically-resistant container, also labeled as "Hazardous Waste."
-
Disposal Method: All waste must be treated as hazardous chemical waste.[4] Arrange for disposal through a licensed professional waste disposal service.[4][7] Do not allow the product to enter drains or sewers.[4]
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.[4]
-
In case of eye contact: Rinse the eyes thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[4]
-
If swallowed: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician.[4][7]
References
- 1. This compound | C10H12ClN5O4 | CID 8974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. capotchem.cn [capotchem.cn]
- 5. adenosine A1 receptor agonist, powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. en-med.tau.ac.il [en-med.tau.ac.il]
- 7. s3.amazonaws.com [s3.amazonaws.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
